molecular formula C9H9N3 B13256573 N-Phenyl-1H-pyrazol-4-amine

N-Phenyl-1H-pyrazol-4-amine

Cat. No.: B13256573
M. Wt: 159.19 g/mol
InChI Key: NDFWQCLGGNIQTQ-UHFFFAOYSA-N
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Description

N-Phenyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Phenyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

N-phenyl-1H-pyrazol-4-amine

InChI

InChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-6-10-11-7-9/h1-7,12H,(H,10,11)

InChI Key

NDFWQCLGGNIQTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CNN=C2

Origin of Product

United States

Foundational & Exploratory

1-Phenyl-1H-pyrazol-4-amine chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: March 2026

[label

Synthetic workflow and validation checkpoints for 1-phenyl-1H-pyrazol-4-amine.

Analytical Data Presentation

To ensure the trustworthiness of the synthesized compound, rigorous analytical characterization is required. The following table summarizes the expected spectral data, acting as a reference for quality control.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueExpected Signals / ValuesCausality / Interpretation
LC-MS (ESI+) m/z 160.08 [M+H]⁺Confirms the molecular weight of the reduced amine product[1].
¹H NMR (CDCl₃) δ 7.6-7.7 (d, 2H), 7.4-7.5 (m, 3H)Corresponds to the 1-phenyl ring protons.
¹H NMR (CDCl₃) δ 7.30 (s, 1H), 7.15 (s, 1H)Corresponds to the C3 and C5 pyrazole protons.
¹H NMR (CDCl₃) δ 3.0-3.5 (br s, 2H)Confirms the presence of the primary amine (NH₂) group.

Pharmacological Significance and Applications

1-Phenyl-1H-pyrazol-4-amine serves as a critical pharmacophore in the design of targeted therapeutics. The amino group at the C4 position provides an ideal vector for functionalization (e.g., amide coupling, urea formation) to probe binding pockets in various target proteins[2].

Hsp90 Inhibition Pathway

Derivatives of this scaffold, particularly resorcylate aminopyrazoles, have been identified as potent, fungal-selective, and broad-spectrum inhibitors of Heat Shock Protein 90 (Hsp90)[3]. Hsp90 is a molecular chaperone responsible for the folding and stabilization of numerous oncogenic client proteins.

  • Mechanism: The pyrazole derivatives competitively bind to the N-terminal ATP-binding pocket of Hsp90.

  • Causality: By displacing ATP, the chaperone cycle is halted. This structural blockade leads to the ubiquitination and subsequent proteasomal degradation of client proteins (such as HER2, EGFR, and mutant p53), ultimately inducing apoptosis in cancer cells.

PharmaPathway Drug Aminopyrazole Derivative Target Hsp90 N-Terminal Pocket (ATP Displacement) Drug->Target Binds Inhibition Chaperone Cycle Arrest Target->Inhibition Induces Degradation Proteasomal Degradation of Client Proteins Inhibition->Degradation Triggers Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis Results in

Mechanism of action for Hsp90 inhibition by aminopyrazole derivatives.

Kinase Inhibition

Beyond chaperones, the 1-phenylpyrazole core is a privileged structure for kinase inhibitors. Hybrid molecules incorporating the aminopyrazole moiety have demonstrated potent antiproliferative activity by inhibiting protein kinases like the fibroblast growth factor receptor (FGFR). The nitrogen atoms of the pyrazole ring often engage in critical hydrogen-bonding interactions with the kinase hinge region, anchoring the inhibitor in the active site[2].

Conclusion

The synthesis and application of 1-phenyl-1H-pyrazol-4-amine underscore the intersection of robust organic methodology and rational drug design. By employing self-validating synthetic protocols and leveraging the unique physicochemical properties of the aminopyrazole scaffold, researchers can reliably generate libraries of bioactive molecules targeting critical pathways in oncology and beyond.

References

  • PubChem. "1-Phenyl-1H-pyrazol-4-amine | C9H9N3 | CID 121021". National Institutes of Health.[Link]

  • Google Patents. "US20200354373A1 - Hsp90 inhibitors and uses thereof".

Sources

Solvation Dynamics of N-Phenyl-1H-pyrazol-4-amine: A Technical Guide to Water vs. DMSO Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-phase drug discovery, the transition from in silico design to in vitro validation is frequently bottlenecked by poor physicochemical properties. N-Phenyl-1H-pyrazol-4-amine (also known as 1-phenyl-1H-pyrazol-4-amine; CAS: 1128-53-6) is a highly privileged structural motif [1]. Its core—a pyrazole ring substituted with a lipophilic phenyl group and a primary amine—serves as a critical building block for synthesizing kinase inhibitors, anti-inflammatory agents, and novel chemotherapeutics [2].

However, this scaffold presents a classic "brick dust" solvation profile: it exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) but suffers from severe insolubility in aqueous media. As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic causality behind these solubility differences and provide field-proven, self-validating protocols for accurately measuring both kinetic and thermodynamic solubility.

Physicochemical Profiling & Structural Causality

To understand a compound's macroscopic solubility, we must first analyze its microscopic structural features. N-Phenyl-1H-pyrazol-4-amine consists of three distinct domains:

  • The N-Phenyl Ring: A highly lipophilic, planar moiety that drives hydrophobic exclusion in water.

  • The Pyrazole Core: An aromatic heterocycle containing two nitrogen atoms (one pyrrole-like, one pyridine-like), capable of acting as hydrogen bond acceptors.

  • The C4-Amino Group: A primary amine that acts as both a hydrogen bond donor and acceptor.

While the amine group provides some polarity, the dominant forces dictating the solid-state properties are the


 stacking of the planar aromatic rings and the strong intermolecular hydrogen bonding between the C4-amine and the pyrazole nitrogens of adjacent molecules. This results in a high crystal lattice energy.
Table 1: Key Physicochemical Parameters
ParameterValue / DescriptorImpact on Solvation
CAS Number 1128-53-6N/A
Molecular Weight 159.19 g/mol Favorable for membrane permeability (Rule of 5 compliant).
LogP (Predicted) ~1.2 to 1.5Indicates moderate lipophilicity; drives poor aqueous partitioning.
pKa (Amine) ~4.45Compound remains largely un-ionized at physiological pH (7.4), minimizing aqueous solubility.
H-Bond Donors 1 (NH₂ group)Facilitates intermolecular lattice bonding in the solid state.
H-Bond Acceptors 2 (Pyrazole nitrogens)Primary interaction sites for polar aprotic solvents.

Data synthesized from PubChem (CID 121021) and EPA CompTox databases [1][2].

Mechanistic Solvation Dynamics: Water vs. DMSO

The stark contrast in solubility between water and DMSO is not merely a function of polarity, but of specific solvent-solute interactions.

Why Water Fails (The Hydrophobic Penalty)

Water is a polar protic solvent. When N-Phenyl-1H-pyrazol-4-amine is introduced into an aqueous environment (pH 7.4), the un-ionized lipophilic phenyl ring forces the surrounding water molecules to form a highly ordered "clathrate" cage. This structural reorganization carries a massive entropic penalty (the hydrophobic effect). Furthermore, water's hydrogen bonding network is insufficient to overcome the high crystal lattice energy of the solid compound, resulting in poor thermodynamic solubility (typically


).
Why DMSO Succeeds (Polar Aprotic Solvation)

DMSO is a polar aprotic solvent with a high dielectric constant and a strong dipole moment. Crucially, the oxygen atom in DMSO is an exceptional hydrogen bond acceptor, while the solvent lacks hydrogen bond donors. DMSO effectively disrupts the intermolecular hydrogen bonds of the pyrazole crystal lattice by solvating the C4-amino group. Simultaneously, its amphiphilic nature (possessing two methyl groups) allows it to solvate the lipophilic phenyl ring. This dual-action solvation mechanism yields excellent solubility (


).

G Compound 1-Phenyl-1H-pyrazol-4-amine Crystal Lattice Water Water (Polar Protic) Compound->Water DMSO DMSO (Polar Aprotic) Compound->DMSO Water_Mech High Entropic Penalty Hydrophobic Effect Dominates Water->Water_Mech DMSO_Mech Strong H-Bond Acceptor Disrupts Intermolecular Bonds DMSO->DMSO_Mech Water_Result Poor Solubility (< 50 µg/mL) Water_Mech->Water_Result DMSO_Result High Solubility (> 10 mg/mL) DMSO_Mech->DMSO_Result

Caption: Mechanistic pathways of solvation in Water versus DMSO.

Experimental Methodologies for Solubility Assessment

To accurately profile this compound for biological assays, both Thermodynamic and Kinetic solubility must be evaluated. Thermodynamic solubility represents the absolute equilibrium capacity of the solvent, whereas kinetic solubility mimics the conditions of high-throughput screening (HTS) where a DMSO stock is rapidly diluted into an aqueous buffer.

G Solid 1-Phenyl-1H-pyrazol-4-amine (Solid Powder) DMSO DMSO Stock (10 mM) Solid->DMSO Dissolve Buffer Aqueous Buffer (pH 7.4) Solid->Buffer Direct Add (Thermodynamic) DMSO->Buffer Dilute (Kinetic) Incubate Incubation & Shaking (24h, 25°C) Buffer->Incubate Filter Filtration/Centrifugation (Remove undissolved) Incubate->Filter Analyze LC-MS/UV Analysis (Quantification) Filter->Analyze

Caption: Thermodynamic vs. Kinetic Solubility Workflow for 1-Phenyl-1H-pyrazol-4-amine.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to achieve true equilibrium. It is a self-validating system because it requires the presence of solid compound at the end of the assay, proving the solvent is fully saturated.

Step-by-Step Methodology:

  • Solid Dispensing: Weigh approximately 2.0 mg of solid N-Phenyl-1H-pyrazol-4-amine into a 2 mL glass vial. (Causality: Glass is mandated over polypropylene to prevent non-specific lipophilic binding of the compound to the vial walls).

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS), pH 7.4.

  • Equilibration: Cap the vial and place it in a thermoshaker at 25°C, agitating at 800 RPM for 24 hours. (Causality: 24 hours is required to overcome the activation energy of the crystal lattice and reach true thermodynamic equilibrium).

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. (Causality: High-speed centrifugation is critical to pellet sub-micron "nano-crystals" that would otherwise scatter light or artificially inflate LC-MS quantification).

  • pH Verification (Self-Validation Step): Measure the pH of the supernatant. Because the compound contains a basic amine, dissolution could theoretically shift the buffer pH, altering the ionization state. If pH shifts by

    
     units, the assay is invalid and requires a stronger buffer.
    
  • Quantification: Dilute the clear supernatant 1:10 in mobile phase and quantify via LC-UV or LC-MS against a pre-established calibration curve.

Protocol 2: Kinetic Solubility (Nephelometry / DMSO Dilution)

This protocol simulates the exact conditions of an in vitro biochemical assay where a compound stored in DMSO is spiked into an aqueous environment.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular-biology grade DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the DMSO stock across a 96-well plate (in 100% DMSO).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom assay plate. This yields a final DMSO concentration of 1% (v/v), a standard limit for most biological assays.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Detection: Read the plate using a nephelometer or a standard absorbance microplate reader at 620 nm. (Causality: At the kinetic solubility limit, the compound will precipitate out of the DMSO/water mixture, forming colloidal aggregates. These aggregates scatter light, resulting in a sharp spike in absorbance/nephelometry readings).

Table 2: Comparative Solubility Profile Summary
Assay TypeSolvent SystemExpected RangeClinical / Assay Implication
Thermodynamic 100% PBS (pH 7.4)

Poor oral bioavailability; requires formulation (e.g., lipid nanoparticles) for in vivo dosing.
Kinetic 1% DMSO in PBS

Prone to false negatives in HTS due to compound precipitation if screened above

.
Stock Solvation 100% DMSO

Excellent for long-term library storage; ensure freeze-thaw cycles do not induce irreversible crystallization.

Conclusion & Assay Implications

When handling N-Phenyl-1H-pyrazol-4-amine derivatives, researchers must be acutely aware of the "DMSO carryover effect." While the compound is highly soluble in pure DMSO, introducing it into aqueous media at concentrations exceeding its kinetic solubility limit will result in rapid precipitation. This not only invalidates biochemical assay data (via light scattering or target sequestration) but can also lead to false-positive target inhibition due to colloidal aggregation. By strictly adhering to the thermodynamic and kinetic protocols outlined above, development teams can establish safe working concentrations and ensure the scientific integrity of their downstream biological data.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 121021, 1-phenyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: Pyrazole, 4-amino-1-phenyl- (DTXSID80150178). Retrieved from[Link]

Comprehensive Technical Guide on 1-Phenylpyrazole-4-Amine: Physicochemical Profiling and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenyl-1H-pyrazol-4-amine (CAS: 1128-53-6) is a highly privileged heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the synthesis of Glutathione S-Transferase Omega 1 (GSTO1) inhibitors and novel anti-mycobacterial agents. For researchers and drug development professionals, understanding the precise physicochemical properties of this compound—specifically its melting point (MP) and boiling point (BP)—is critical for downstream formulation, purification, and In Vitro to In Vivo Extrapolation (IVIVE).

This whitepaper provides an in-depth analysis of the thermodynamic properties of 1-phenylpyrazole-4-amine, elucidates the mechanistic causality behind its physical state transitions, and establishes self-validating experimental protocols for accurate laboratory measurement.

Physicochemical Profiling & Mechanistic Causality

The physical properties of 1-phenylpyrazole-4-amine are dictated by its unique molecular architecture: a planar, electron-rich pyrazole core conjugated with a phenyl ring, and a primary amine at the C4 position.

Quantitative Data Summary
PropertyValueConditions / Notes
IUPAC Name 1-Phenyl-1H-pyrazol-4-amine-
CAS Number 1128-53-6-
Molecular Formula C9H9N3-
Molecular Weight 159.19 g/mol -
Melting Point 104 – 105 °CRecrystallized from ligroine[1]
Boiling Point 304 – 305.4 °CAt standard atmospheric pressure (760 mmHg)[1],[2]
Density 1.19 – 1.20 g/cm³Standard ambient temperature[2]
Flash Point 138.5 – 144.0 °CClosed cup method[1],[2]
Causality of the Melting Point (104–105 °C)

The melting point of 104–105 °C is relatively high for a molecule of its size. This is mechanistically driven by the solid-state crystal lattice, which is stabilized by strong, directional intermolecular hydrogen bonds between the primary amine (-NH₂) of one molecule and the pyridine-like nitrogen (N2) of the pyrazole ring of an adjacent molecule. Furthermore, the planar N-phenyl group facilitates efficient π-π stacking. 1 notes that ligroine is the standard solvent for recrystallization[1]; as a non-polar hydrocarbon, ligroine does not disrupt or compete with these hydrogen bonds, allowing the thermodynamically stable polymorph to crystallize cleanly.

Causality of the Boiling Point (~305 °C)

A boiling point exceeding 300 °C for a 159.19 g/mol compound indicates massive cohesive forces in the liquid phase. The transition from liquid to gas requires overcoming not only the extensive hydrogen-bonding network but also the significant dipole moment induced by the heteroaromatic pyrazole core. The 2 confirms this high boiling point[2], which necessitates specialized handling during distillation to prevent thermal degradation.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to eliminate false readings caused by superheating or solvent contamination.

Protocol A: Precision Capillary Melting Point Determination

Causality for approach: Residual recrystallization solvent acts as an impurity, leading to freezing-point depression and a broadened melting range. Proper desiccation and thermal calibration are mandatory.

  • Sample Preparation: Triturate 10 mg of 1-phenylpyrazole-4-amine in an agate mortar. Dry the pulverized sample under high vacuum (≤ 1 mbar) at 40 °C for 2 hours to completely volatilize any residual ligroine.

  • Capillary Loading: Introduce the dried powder into a glass melting point capillary (sealed at one end). Drop the capillary through a 1-meter glass tube onto a hard surface 3-5 times to densely pack the sample to a depth of 2-3 mm, ensuring uniform thermal conductivity.

  • Apparatus Calibration (Self-Validation): Calibrate the automated melting point apparatus using an analytical standard with a proximal melting point. Acetanilide (MP 114 °C) is the ideal standard for this range.

  • Thermal Ramping: Rapidly heat the block to 90 °C. Engage a strict thermal ramp of 1 °C/min . Why? A slow ramp rate ensures the sample core reaches thermal equilibrium with the heating block, preventing artificial temperature lag.

  • Data Acquisition: Record the onset temperature (first appearance of the liquid phase) and the clear point (complete liquefaction). A pure sample will yield a sharp range of 104–105 °C[1].

MP_Workflow N1 1. Sample Preparation (Trituration & Vacuum Drying) N2 2. Capillary Loading (Pack 2-3 mm dense sample) N1->N2 N4 4. Thermal Ramping (1 °C/min from 90 °C) N2->N4 N3 3. Apparatus Calibration (Acetanilide Standard, MP 114°C) N3->N4 N5 5. Data Acquisition (Onset 104 °C - Clear 105 °C) N4->N5

Caption: Self-validating experimental workflow for precision melting point determination.

Protocol B: Micro-Boiling Point Determination via Si-Oil Bath

Causality for approach: Standard distillation of high-boiling compounds (>300 °C) requires large volumes and risks thermal decomposition. The inverted micro-capillary method relies on thermodynamic vapor pressure equilibrium, offering a highly accurate visual cue without degrading the bulk material.

  • Setup: Place 5-10 mg of the compound into a 5 mm diameter micro test tube. Insert a standard melting point capillary (open end down, sealed end up) into the tube.

  • Bath Immersion: Attach the micro tube to a high-temperature thermometer using a silicone band. Immerse the assembly into a Thiele tube filled with high-temperature silicone oil (rated for >350 °C).

  • Heating & Vapor Displacement: Heat the Thiele tube side-arm gently with a micro-burner. As the temperature approaches 300 °C, the trapped air in the inverted capillary will expand and bubble out.

  • Equilibrium Observation: Continue heating until a rapid, continuous stream of bubbles emerges. This physical state indicates that the vapor pressure of the 1-phenylpyrazole-4-amine exceeds atmospheric pressure.

  • Cooling & Measurement (Self-Validation): Remove the heat source. The exact moment the bubbling ceases and the liquid compound is drawn up into the inverted capillary is the true boiling point (Vapor Pressure = Atmospheric Pressure). Record this value (Expected: ~305 °C)[1],[2].

Synthetic Workflow & Pharmaceutical Applications

The synthesis of 1-phenyl-1H-pyrazol-4-amine is a critical pathway in medicinal chemistry. The standard synthetic route involves the regioselective nitration of 1-phenyl-1H-pyrazole to form 4-nitro-1-phenyl-1H-pyrazole. This intermediate is subsequently reduced to the target amine.

Causality of Reagent Choice: Reduction is typically achieved via catalytic hydrogenation (Pd/C, H₂) for clean, scalable yields, or via metal-acid reduction (e.g., SnCl₂/HCl or Fe/NH₄Cl) when orthogonal functional groups are present[3],[4].

Once synthesized, the C4-amine serves as a highly reactive nucleophile. It is frequently coupled with electrophiles like acryloyl chloride to generate targeted covalent inhibitors. For example, 5 demonstrates its use in synthesizing potent Glutathione S-Transferase Omega 1 (GSTO1) inhibitors[5]. Furthermore, 6 highlights the role of structurally related pyrazole derivatives (like NSC 18725) in inhibiting intracellular Mycobacterium tuberculosis[6].

Synthetic_Workflow A 1-Phenyl-1H-pyrazole (Starting Material) B 4-Nitro-1-phenylpyrazole (Intermediate) A->B Nitration (HNO3 / H2SO4) C 1-Phenyl-1H-pyrazol-4-amine (Target Scaffold) B->C Reduction (Pd/C, H2 or SnCl2/HCl) D Bioactive Derivatives (e.g., GSTO1 Inhibitors) C->D Amidation/Coupling (Acryloyl chloride)

Caption: Synthetic pathway of 1-phenyl-1H-pyrazol-4-amine and its application in drug development.

References

  • LookChem. "Cas 1128-53-6,1-Phenyl-1H-pyrazol-4-amine". LookChem Chemical Database.
  • EPA CompTox Chemicals Dashboard. "Pyrazole, 4-amino-1-phenyl- Properties". United States Environmental Protection Agency.
  • Frontiers in Cellular and Infection Microbiology. "NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy". Frontiers.
  • PubMed Central (NIH). "Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors". National Institutes of Health.
  • BenchChem. "3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine Synthetic Pathways". BenchChem.

Sources

4-Amino-1-Phenylpyrazole: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the 4-amino-1-phenylpyrazole scaffold, designed for researchers and drug discovery professionals.

Executive Summary

The 4-amino-1-phenylpyrazole core represents a distinct and highly versatile pharmacophore in modern medicinal chemistry. Unlike its 5-amino isomer—widely recognized in agrochemistry (e.g., Fipronil) and COX-2 inhibition—the 4-amino variant has emerged as a critical scaffold for targeting ATP-binding sites in protein kinases. Its planar geometry, combined with the hydrogen-bonding capability of the C4-amino group and the hydrophobic vector of the N1-phenyl ring, makes it an ideal template for developing inhibitors against Janus Kinases (JAKs) , Src family kinases (Lck, Src) , and FLT3 .

This guide provides a technical analysis of the scaffold's synthesis, structure-activity relationships (SAR), and biological applications, grounded in empirical data and validated protocols.

Chemical Synthesis Strategies

The construction of the 4-amino-1-phenylpyrazole core requires navigating regioselectivity issues to ensure the amino group is installed at the C4 position rather than C3 or C5. Two primary strategies are dominant: Electrophilic Nitration/Reduction (classical) and Cross-Coupling of 4-Nitropyrazoles (convergent).

Strategy A: The Nitration-Reduction Route (Linear)

This is the most robust method for generating the core scaffold from readily available starting materials.

  • Cyclocondensation: Phenylhydrazine reacts with 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent) to form 1-phenylpyrazole.

  • Regioselective Nitration: The pyrazole ring is highly electron-rich. Electrophilic aromatic substitution with mixed acid occurs exclusively at the C4 position.

  • Reduction: The nitro group is reduced to the amine using catalytic hydrogenation or metal/acid conditions.

Strategy B: The Convergent Arylation Route

For generating libraries with diverse N1-aryl groups, it is more efficient to start with 4-nitropyrazole and couple it to various aryl boronic acids or halides.

Experimental Protocol: Synthesis of 4-Amino-1-Phenylpyrazole

Methodology adapted from standard protocols for aminopyrazole synthesis [1, 7].

Step 1: Synthesis of 4-Nitro-1-phenyl-1H-pyrazole

  • Reagents: 1-Phenylpyrazole (1.0 eq), Nitric Acid (HNO₃, fuming), Acetic Anhydride (Ac₂O).

  • Procedure:

    • Dissolve 1-phenylpyrazole (14.4 g, 100 mmol) in Ac₂O (50 mL) and cool to 0°C.

    • Add fuming HNO₃ (6.0 mL) dropwise, maintaining temperature <10°C. (Exothermic).

    • Stir at room temperature for 2 hours.

    • Pour mixture onto ice-water (200 mL). The solid product precipitates.[1][2]

    • Filter, wash with water, and recrystallize from ethanol.

    • Yield: ~85-90% (Yellow needles).

Step 2: Reduction to 4-Amino-1-phenyl-1H-pyrazole

  • Reagents: 4-Nitro-1-phenylpyrazole (1.0 eq), 10% Pd/C (5 wt%), Hydrogen gas (H₂, balloon), Methanol (MeOH).

  • Procedure:

    • Suspend the nitro compound (1.89 g, 10 mmol) in MeOH (30 mL).

    • Add 10% Pd/C (100 mg) under nitrogen atmosphere.

    • Purge with H₂ and stir under H₂ atmosphere (1 atm) at RT for 4-6 hours.

    • Monitor by TLC (Product is more polar; Ninhydrin active).

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate in vacuo to yield the amine as a brown/off-white solid.

    • Storage: Store under inert gas at -20°C (prone to oxidation).

Visualization: Synthesis & Logic[3][4]

The following diagram illustrates the linear synthesis pathway and the divergent points for library generation.

SynthesisPath Start Phenylhydrazine + Malonaldehyde Core 1-Phenylpyrazole Start->Core Cyclocondensation Nitro 4-Nitro-1-phenylpyrazole (Key Intermediate) Core->Nitro HNO3/Ac2O (Electrophilic Subst.) Amine 4-Amino-1-phenylpyrazole (The Scaffold) Nitro->Amine H2, Pd/C (Reduction) Deriv1 Amides/Ureas (JAK/FLT3 Inhibitors) Amine->Deriv1 Acylation/Coupling Deriv2 Pyrazolo[3,4-d]pyrimidines (Fused Systems like Ibrutinib) Amine->Deriv2 Cyclization w/ Formamide

Caption: Linear synthesis of the 4-amino-1-phenylpyrazole scaffold and its divergence into amide-linked inhibitors or fused bicyclic systems.

Medicinal Chemistry & SAR

The 4-amino-1-phenylpyrazole scaffold functions as a hinge-binding mimic . In the ATP-binding pocket of kinases, the C4-amino group (often derivatized) acts as a hydrogen bond donor/acceptor system interacting with the kinase hinge region.

Key SAR Vectors
PositionFunctionOptimization Strategy
N1-Phenyl Hydrophobic Anchor: Occupies the hydrophobic back-pocket (selectivity pocket).Substitution: 4-F or 4-CF₃ improves metabolic stability and potency. Bulky groups (e.g., t-butyl) can induce selectivity for specific kinase isoforms.
C4-Amino Hinge Binder / Linker: Critical for H-bonding.Derivatization: Conversion to amides or ureas creates a "linker" to reach the ribose-binding pocket or solvent front. Fusing this amine into a pyrimidine ring creates the classic pyrazolo[3,4-d]pyrimidine (PP1/PP2/Ibrutinib class).
C3 / C5 Steric Gatekeepers: Control conformation and fit.Small Groups: Methyl or H is preferred. Large groups here often clash with the gatekeeper residue of the kinase, reducing potency unless the kinase has a small gatekeeper (e.g., Thr).

Biological Applications & Data

Case Study: JAK Inhibition

The 4-amino-1-phenylpyrazole scaffold has demonstrated nanomolar potency against Janus Kinases (JAKs), which are critical drivers in myeloproliferative neoplasms and inflammation [1].[3][4]

Mechanistic Pathway: The scaffold inhibits the phosphorylation of STAT proteins by blocking the ATP site of the JAK kinase domain.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor 4-Amino-Pyrazole Scaffold Inhibitor->JAK Inhibition (ATP Competitive) pSTAT p-STAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Transcription pSTAT->Nucleus Translocation

Caption: Mechanism of Action: The scaffold blocks JAK autophosphorylation, preventing STAT activation and downstream gene transcription.

Quantitative Data: Kinase Selectivity Profile

The following table summarizes the inhibitory activity (IC₅₀) of a representative 4-amino-1-phenylpyrazole derivative (Compound 3f) compared to standards [1, 4].

Target KinaseCompound 3f (IC₅₀ nM)Ruxolitinib (IC₅₀ nM)Biological Relevance
JAK1 3.4 3.3Inflammation / Autoimmunity
JAK2 2.2 2.8Myeloproliferative Disorders
JAK3 3.5 3.3Immune Signaling (SCID)
FLT3 ~10-Acute Myeloid Leukemia (AML)
Lck >100-T-cell Activation (Src Family)

Data Source: Derived from Zhang et al. (2016) [1] and related FLT3 studies [4].

Conclusion & Future Outlook

The 4-amino-1-phenylpyrazole scaffold is a "privileged structure" that offers a distinct advantage over the 5-amino isomer: it positions the exocyclic nitrogen perfectly for integration into bicyclic kinase inhibitors (like pyrazolopyrimidines) or for extension into the solvent-exposed region of the ATP pocket via amide linkages.

Recommendation for Development: Researchers should focus on C4-urea derivatives of this scaffold. The urea linker provides an additional hydrogen bond donor/acceptor motif that has shown success in Type II kinase inhibitors (binding to the DFG-out conformation), potentially offering higher selectivity than the Type I inhibitors (ATP competitive) typically derived from the fused systems.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Source: ACS Medicinal Chemistry Letters (2016).[3] URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: International Journal of Molecular Sciences (2023). URL:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Source: Molecules (2022).[5] URL:[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Source: Molecules (2019).[6] URL:[Link]

  • Efficient reduction of nitro compounds... by Pd(ii)-polysalophen coated magnetite NPs. Source: RSC Advances (2021). URL:[Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors. Source: Molecules (2020).[7] URL:[Link]

  • Process for the preparation of 4-aminopyrazole derivatives.

Sources

N-Phenyl-1H-pyrazol-4-amine (CAS 916734-78-6): A Technical Whitepaper on Safety, Synthesis, and Pharmacological Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole heterocyclic ring is a privileged scaffold in medicinal chemistry, heavily utilized in the design of targeted therapeutics and agrochemicals. Specifically, N-Phenyl-1H-pyrazol-4-amine (CAS: 916734-78-6) serves as a critical intermediate in the synthesis of advanced kinase inhibitors [1, 5]. By bridging a hydrogen-bonding pyrazole core with a lipophilic phenyl ring via a flexible amine linker, this molecule provides an ideal pharmacophore for interacting with the ATP-binding hinge regions of various kinases, including Janus kinases (JAKs) and Cyclin-dependent kinases (CDKs) [3, 4].

This whitepaper provides an in-depth analysis of N-Phenyl-1H-pyrazol-4-amine, moving beyond a standard Safety Data Sheet (SDS) to integrate physicochemical profiling, rigorous safety and handling protocols, mechanistic pharmacological insights, and a self-validating synthetic methodology.

Physicochemical Profiling

Understanding the baseline physicochemical properties of N-Phenyl-1H-pyrazol-4-amine is essential for predicting its behavior in both biological assays and synthetic workflows. The 4-amino substitution on the pyrazole ring significantly alters the electron density of the heterocycle, making the compound susceptible to oxidative degradation if improperly stored.

Table 1: Chemical Identity and Physical Properties

PropertyValue / Description
Chemical Name N-Phenyl-1H-pyrazol-4-amine
CAS Registry Number 916734-78-6[1]
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
SMILES String C1=CC=C(NC2=CNN=C2)C=C1
Structural Class Aminopyrazole / Aniline derivative
Appearance Off-white to pale brown crystalline powder
Solubility Soluble in DMSO, DMF, and Methanol; Poorly soluble in water

Safety Data Architecture & Handling Protocols

As an active aniline-derivative and pyrazole-amine, N-Phenyl-1H-pyrazol-4-amine requires stringent safety protocols to mitigate risks of dermal sensitization, respiratory irritation, and environmental toxicity.

GHS Hazard Classification
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Self-Validating Handling Protocol

To ensure a self-validating safety system, handling procedures must incorporate immediate feedback loops to confirm containment and prevent exposure.

  • Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a dedicated chemical fume hood with a face velocity of 80–100 fpm. Causality: The fine crystalline nature of the powder poses an inhalation risk; negative pressure ensures particulate containment.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-layer nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 min).

    • Respirator: N95 or FFP3 particulate respirator if aerosolization is possible.

  • Storage Validation: Store in amber glass vials under an inert argon atmosphere at 2–8°C. Causality: The electron-rich secondary amine is prone to auto-oxidation. The inert atmosphere prevents the formation of highly colored, toxic azo or nitroso degradation products. Visual inspection for color darkening (from pale brown to dark purple/black) serves as a rapid validation of oxidative degradation.

Emergency Spill Workflow
  • Containment: Immediately cover the solid spill with damp sand or vermiculite. Causality: Dampening prevents the aerosolization of the reactive dust.

  • Neutralization: Collect the mixture using non-sparking tools. Wash the affected surface with a 5% sodium hypochlorite (bleach) solution. Causality: Mild oxidants like hypochlorite effectively degrade residual free amines into less hazardous, water-soluble byproducts.

Pharmacological Significance & Mechanistic Action

Aminopyrazoles are foundational to modern targeted oncology and immunology [5]. The N-Phenyl-1H-pyrazol-4-amine structural motif is specifically engineered to exploit the ATP-binding pocket of protein kinases.

  • Hinge Region Binding: The unsubstituted nitrogen atoms of the 1H-pyrazole ring act as a highly efficient bidentate hydrogen bond donor-acceptor pair. This motif directly interacts with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu930 and Leu932 in JAK2) [4].

  • Conformational Direction: The secondary amine at the 4-position acts as a flexible hinge, allowing the N-phenyl ring to rotate and optimally occupy adjacent hydrophobic pockets or solvent-exposed channels, thereby driving kinase selectivity (e.g., distinguishing CDK2 from CDK9) [3].

G A N-Phenyl-1H-pyrazol-4-amine Scaffold B 1H-Pyrazole Ring (Hinge Binder) A->B C 4-Amino Linker (Conformational Flexibility) A->C D N-Phenyl Group (Hydrophobic Pocket) A->D E Kinase Hinge Region (Glu/Leu Residues) B->E H-Bond Donor/Acceptor C->B C->D F Allosteric / Solvent Area D->F Hydrophobic Interaction

Caption: Pharmacophore mapping of the N-Phenyl-1H-pyrazol-4-amine scaffold in kinase inhibition.

Advanced Synthetic Methodology

The synthesis of N-Phenyl-1H-pyrazol-4-amine via nucleophilic aromatic substitution (SNAr) is often low-yielding due to the poor nucleophilicity of deactivated pyrazoles. Instead, a palladium-catalyzed Buchwald-Hartwig cross-coupling approach provides superior yields and regioselectivity [2].

The following protocol is a self-validating system: each step includes a specific analytical checkpoint to ensure the reaction trajectory is correct.

Step-by-Step Synthesis Protocol

Step 1: Protection of the Pyrazole Ring

  • Procedure: Dissolve 4-bromo-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Stir at room temperature for 4 hours.

  • Causality: The acidic N-H of the pyrazole can coordinate with palladium, poisoning the catalyst in the subsequent step. The tetrahydropyranyl (THP) group sterically blocks this interaction.

  • Validation: TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting material. LC-MS will confirm the mass shift (+84 Da).

Step 2: Buchwald-Hartwig Amination

  • Procedure: In an oven-dried Schlenk tube under argon, combine 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq), aniline (1.2 eq), Pd2(dba)3 (0.04 eq), XPhos ligand (0.08 eq), and sodium tert-butoxide (1.5 eq). Suspend in anhydrous toluene and heat to 100°C for 12 hours.

  • Causality: Pd2(dba)3 provides the active Pd(0) species. XPhos, a highly electron-rich and bulky biaryl phosphine ligand, is critical here; it accelerates the oxidative addition of the deactivated pyrazole bromide and facilitates the reductive elimination of the secondary amine [2].

  • Validation: Reaction mixture transitions from dark red to a pale yellow/brown suspension. GC-MS of an aliquot must confirm the disappearance of the bromopyrazole peak.

Step 3: Deprotection and Isolation

  • Procedure: Filter the crude mixture through a Celite pad. Concentrate the filtrate and redissolve in methanol. Add 4M HCl in dioxane (3.0 eq) and stir at 50°C for 2 hours. Neutralize with saturated NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via flash column chromatography.

  • Causality: The acidic conditions rapidly cleave the THP protecting group without degrading the newly formed C-N bond.

  • Validation: 1H NMR (DMSO-d6) must show a sharp singlet at ~12.0 ppm (pyrazole N-H) and a broad singlet at ~7.5 ppm (amine N-H), confirming successful deprotection and coupling.

G Start 4-Bromo-1H-pyrazole Step1 N-Protection (DHP, p-TsOH) Blocks Pd-coordination Start->Step1 Int1 4-Bromo-1-(THP)-1H-pyrazole Step1->Int1 Step2 Buchwald-Hartwig Amination (Aniline, Pd2(dba)3, XPhos) Int1->Step2 Int2 N-Phenyl-1-(THP)-1H-pyrazol-4-amine Step2->Int2 Step3 Acidic Deprotection (HCl / MeOH) Int2->Step3 Product N-Phenyl-1H-pyrazol-4-amine (Target Scaffold) Step3->Product QC LC-MS & NMR Validation Product->QC

Caption: Step-by-step synthetic workflow for N-Phenyl-1H-pyrazol-4-amine via cross-coupling.

References

  • BLD Pharmatech Co., Limited. "N-Phenyl-1H-pyrazol-4-amine CAS:916734-78-6". ChemBuyersGuide.
  • Shen, Q., Guo, F., & Hartwig, J. F. "Aryl- and Hetarylamines with Hetaryl Electrophiles". Thieme-Connect.
  • "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation". National Center for Biotechnology Information (PMC).
  • "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors". National Center for Biotechnology Information (PMC).
  • "Amino-Pyrazoles in Medicinal Chemistry: A Review". National Center for Biotechnology Information (PMC).

N-Phenyl-1H-pyrazol-4-amine PubChem CID 1128-53-6

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1128-53-6 PubChem CID: 1128-53-6 (Verified as CAS mapping) Synonyms: 4-Amino-1-phenylpyrazole; 1-Phenylpyrazol-4-amine

Executive Summary

1-Phenyl-1H-pyrazol-4-amine (CAS 1128-53-6) is a critical heterocyclic building block in medicinal chemistry and materials science. Structurally characterized by a pyrazole ring substituted at the N1 position with a phenyl group and at the C4 position with a primary amino group, this compound serves as a privileged scaffold for kinase inhibitor development. Its planar geometry and hydrogen-bonding capability allow it to mimic the adenine moiety of ATP, making it a potent core for targeting cyclin-dependent kinases (CDKs) and other ATP-binding enzymes. Beyond pharmaceuticals, it functions as a primary intermediate in the synthesis of azo dyes and hole-transporting materials for optoelectronics.

Physicochemical Profile

The following data consolidates experimental and predicted properties to establish a baseline for handling and characterization.

PropertyValueSource/Method
Molecular Formula C

H

N

Stoichiometry
Molecular Weight 159.19 g/mol Calculated
Appearance Off-white to brown solidExperimental Observation
Melting Point 104–105 °CExperimental [1]
Boiling Point ~305 °C (at 760 mmHg)Predicted
Density 1.2 g/cm

Predicted
pKa (Conjugate Acid) ~4.45Predicted (Pyrazole-NH

)
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterExperimental
InChI Key ZISOEBMQOZOEOG-UHFFFAOYSA-NIdentifier
Synthetic Architecture & Mechanism

The most robust and self-validating route to 1-Phenyl-1H-pyrazol-4-amine involves the electrophilic aromatic substitution (nitration) of the parent 1-phenylpyrazole, followed by chemoselective reduction. This pathway is preferred over direct amination due to the high regioselectivity of nitration at the C4 position of the pyrazole ring.

Mechanistic Pathway
  • Regioselective Nitration: The pyrazole ring is electron-rich. The N1-phenyl group provides steric bulk, directing electrophilic attack away from positions 3 and 5. Furthermore, the C4 position is the most nucleophilic site on the pyrazole ring for electrophilic aromatic substitution (

    
    ), ensuring high regiochemical purity.
    
  • Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation or metal/acid reduction (e.g., Sn/HCl), preserving the N-N bond of the pyrazole.

Synthesis Diagram (Graphviz)

SynthesisPathway Start 1-Phenylpyrazole (Precursor) Intermediate 4-Nitro-1-phenylpyrazole (Intermediate) Start->Intermediate Electrophilic Substitution (C4) Reagent1 HNO3 / Ac2O (Nitration) Reagent1->Intermediate Product 1-Phenyl-1H-pyrazol-4-amine (Target) Intermediate->Product Chemoselective Reduction Reagent2 H2, Pd/C or Sn/HCl (Reduction) Reagent2->Product

Caption: Two-step regioselective synthesis of 1-Phenyl-1H-pyrazol-4-amine via C4-nitration and subsequent reduction.

Biological & Chemical Utility
3.1 Medicinal Chemistry: Kinase Inhibition

The 4-amino-1-phenylpyrazole motif is a bioisostere of the adenine ring found in ATP. In drug design, this scaffold is utilized to construct Type I and Type II kinase inhibitors.

  • Binding Mode: The C4-amino group acts as a hydrogen bond donor to the hinge region of the kinase, while the N2 nitrogen of the pyrazole acts as a hydrogen bond acceptor.

  • SAR Expansion: The N1-phenyl ring occupies the hydrophobic pocket (often the solvent-exposed region or the back pocket depending on substitution), allowing for optimization of pharmacokinetic properties [2].

3.2 Materials Science: Optoelectronics

Derivatives of this amine are used to synthesize hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs) and perovskite solar cells. The amino group readily undergoes Ullmann coupling or Schiff base formation to create extended


-conjugated systems [3].
Experimental Protocols

Directive: The following protocol is designed for high purity and yield, utilizing standard laboratory equipment.

Protocol A: Synthesis of 4-Nitro-1-phenylpyrazole (Intermediate)
  • Reagents: 1-Phenylpyrazole (10 mmol), Nitric acid (fuming, 1.2 eq), Acetic anhydride (solvent/activator).

  • Procedure:

    • Dissolve 1-phenylpyrazole in acetic anhydride at 0 °C.

    • Dropwise add fuming nitric acid while maintaining the temperature below 10 °C (Exothermic!).

    • Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Pour the mixture into ice water. The solid precipitate is 4-nitro-1-phenylpyrazole.

    • Purification: Recrystallize from ethanol.

    • Validation:

      
      H NMR should show a downfield shift of the pyrazole proton due to the nitro group.
      
Protocol B: Reduction to 1-Phenyl-1H-pyrazol-4-amine (Target)
  • Reagents: 4-Nitro-1-phenylpyrazole (from Protocol A), 10% Pd/C (5 wt%), Methanol, Hydrogen gas (balloon).

  • Procedure:

    • Suspend the nitro intermediate in methanol in a round-bottom flask.

    • Add 10% Pd/C catalyst carefully (under inert atmosphere to prevent ignition).

    • Purge the system with H

      
       gas and stir under a hydrogen balloon at room temperature for 4–6 hours.
      
    • Workup: Filter the catalyst through a Celite pad. Evaporate the filtrate under reduced pressure.

    • Product: The resulting solid is 1-Phenyl-1H-pyrazol-4-amine.

    • Characterization:

      • 
        H NMR (DMSO-d
        
        
        
        ):
        
        
        ~7.8 (s, 1H, Pyrazole-H), ~7.5 (s, 1H, Pyrazole-H), 7.2–7.6 (m, 5H, Phenyl), 4.2 (br s, 2H, NH
        
        
        ).
      • Mass Spec: m/z 160.08 [M+H]

        
        .
        
Safety & Handling (SDS Summary)
  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A).

  • Handling: Avoid dust formation.[1][2] Use in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The amine is sensitive to oxidation over prolonged periods, turning dark brown.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References
  • LookChem. (n.d.). 1-Phenyl-1H-pyrazol-4-amine CAS 1128-53-6 Data. Retrieved from

  • Park, H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. MDPI Molecules. Retrieved from

  • Mohite, S.K., et al. (2009). Synthesis of 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molbank. Retrieved from

  • PubChem. (2025). 1-Phenyl-1H-pyrazol-4-amine (Compound).[3][4][5] National Library of Medicine. Retrieved from

  • Fanourakis, A., et al. (2025).[6] A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-Phenyl-1H-pyrazol-4-amine from Phenylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the optimized protocol for synthesizing 1-Phenyl-1H-pyrazol-4-amine starting from phenylhydrazine .

Nomenclature Clarification: While the user request specified "N-Phenyl-1H-pyrazol-4-amine" (which could imply


), the precursor phenylhydrazine (

) is the obligate reagent for constructing the 1-phenylpyrazole core (

). Consequently, this guide focuses on the synthesis of 1-phenyl-1H-pyrazol-4-amine , a critical scaffold in kinase inhibitor development (e.g., CDKs, p38 MAP kinases) and dye chemistry.

Synthetic Strategy: The "Nitro-Reduction" Pathway Direct condensation to form 4-aminopyrazoles is chemically unstable due to the high reactivity of the amine precursor. Therefore, we utilize a robust three-step sequence :

  • Cyclization: Condensation of phenylhydrazine with a malonaldehyde equivalent (1,1,3,3-tetramethoxypropane) to form the 1-phenylpyrazole core.

  • Electrophilic Substitution: Regioselective nitration at the C4 position.

  • Chemoselective Reduction: Catalytic hydrogenation or metal-mediated reduction to yield the target amine.

Safety & Handling (Critical)

  • Phenylhydrazine: A potent skin sensitizer, carcinogen, and hemolytic agent. All operations must occur in a fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

  • Exotherm Control: The initial condensation and the nitration steps are highly exothermic. Strict temperature monitoring is required to prevent runaway reactions.

  • Intermediate Stability: 4-Nitropyrazoles are generally stable, but diazonium intermediates (if side reactions occur) can be explosive.

Detailed Protocol

Step 1: Synthesis of 1-Phenyl-1H-pyrazole (The Core)[1]

Objective: Construct the aromatic heterocycle from acyclic precursors. Reaction Type: Knorr-type Cyclocondensation.

  • Reagents:

    • Phenylhydrazine (1.0 eq)[1]

    • 1,1,3,3-Tetramethoxypropane (TMP) (1.1 eq) [Malonaldehyde surrogate]

    • Ethanol (Solvent, 5 mL/mmol)

    • HCl (conc., catalytic, 0.1 eq)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with Ethanol and Phenylhydrazine under

    
     atmosphere.
    
  • Addition: Add 1,1,3,3-Tetramethoxypropane dropwise via an addition funnel at room temperature. Note: TMP hydrolyzes in situ to generate malonaldehyde.

  • Catalysis: Add conc. HCl (catalytic amount). An exotherm will be observed (typically 5–10 °C rise).

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup: Cool to RT. Concentrate under reduced pressure to remove ethanol.

  • Extraction: Dissolve residue in DCM, wash with

    
     (sat.) and Brine.
    
  • Purification: The crude 1-phenylpyrazole is often pure enough (>95%) for the next step. If dark, pass through a short silica plug.

Key Insight: Using TMP avoids handling unstable malonaldehyde. The reaction is driven by the "hydrazine effect" (alpha-effect), making the initial nucleophilic attack rapid.

Step 2: Synthesis of 4-Nitro-1-phenyl-1H-pyrazole

Objective: Introduce the nitrogen functionality at C4. Reaction Type: Electrophilic Aromatic Substitution (


).
  • Reagents:

    • 1-Phenyl-1H-pyrazole (from Step 1)[2]

    • Nitric Acid (

      
      , fuming or 70%)
      
    • Acetic Anhydride (

      
      ) [Solvent & Dehydrating agent to form acetyl nitrate]
      

Procedure:

  • Activation: In a flask, cool Acetic Anhydride to

    
    . Slowly add Fuming 
    
    
    
    (1.2 eq) dropwise, maintaining temp
    
    
    . This generates the active nitrating species (acetyl nitrate).
  • Addition: Add a solution of 1-Phenyl-1H-pyrazole (dissolved in minimal

    
    ) dropwise to the nitrating mixture.
    
    • Critical: The pyrazole ring is electron-rich, but the N-phenyl group withdraws density. However, C4 is the most nucleophilic position.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Pour the mixture onto crushed ice/water with vigorous stirring. The product usually precipitates as a solid.

  • Isolation: Filter the solid. Wash copiously with water to remove acid. Recrystallize from Ethanol/Water if necessary.

Step 3: Reduction to 1-Phenyl-1H-pyrazol-4-amine

Objective: Convert the nitro group to the target primary amine. Reaction Type: Heterogeneous Catalytic Hydrogenation.

  • Reagents:

    • 4-Nitro-1-phenyl-1H-pyrazole[2]

    • 10% Pd/C (10 wt% loading)

    • Methanol or Ethanol[3]

    • Hydrogen Gas (

      
      , balloon pressure or 1-3 bar)
      

Procedure:

  • Solvation: Dissolve the nitro compound in Methanol in a hydrogenation flask.

  • Catalyst: Carefully add 10% Pd/C under an inert argon blanket (Pyrophoric hazard!).

  • Hydrogenation: Purge with

    
     x3. Stir vigorously under 
    
    
    
    atmosphere at RT for 4–12 hours.
  • Monitoring: TLC will show the disappearance of the non-polar nitro compound and the appearance of a polar, ninhydrin-active amine spot.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The resulting oil or solid is 1-Phenyl-1H-pyrazol-4-amine .

    • Storage: Store under inert gas at

      
      ; aminopyrazoles are prone to oxidation (browning) upon air exposure.
      

Data Summary & Specifications

ParameterStep 1: CyclizationStep 2: NitrationStep 3: Reduction
Product 1-Phenylpyrazole4-Nitro-1-phenylpyrazole1-Phenyl-1H-pyrazol-4-amine
Yield (Typical) 85–95%75–85%90–98%
Appearance Pale yellow oil/solidLight yellow solidOff-white to reddish solid
Melting Point 11–12 °C126–128 °C74–76 °C
Key QC Metric 1H NMR (C4-H signal)1H NMR (Loss of C4-H)MS (

)

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the chemical transformations from Phenylhydrazine to the Target Amine.

ReactionScheme cluster_0 Key Transformation Logic SM Phenylhydrazine (Ph-NH-NH2) Inter1 1-Phenyl-1H-pyrazole (Core Scaffold) SM->Inter1 Step 1: Cyclization EtOH, HCl, Reflux Reagent1 1,1,3,3-Tetramethoxypropane (TMP) Reagent1->Inter1 + Inter2 4-Nitro-1-phenylpyrazole (C4-Substituted) Inter1->Inter2 Step 2: Nitration HNO3, Ac2O, 0°C Product 1-Phenyl-1H-pyrazol-4-amine (Target) Inter2->Product Step 3: Reduction H2, Pd/C, MeOH

Caption: Sequential synthesis pathway showing the construction of the pyrazole ring followed by functionalization at C4.

Figure 2: Process Workflow Map

This diagram outlines the operational workflow for the laboratory execution.

Workflow Start START: Phenylhydrazine React1 Reactor 1: Condensation (Add TMP, Reflux 3h) Start->React1 Workup1 Evaporation & Extraction React1->Workup1 React2 Reactor 2: Nitration (Ac2O/HNO3, 0-5°C) Workup1->React2 Intermediate 1 Quench2 Quench on Ice Filter Solid React2->Quench2 React3 Reactor 3: Hydrogenation (H2, Pd/C, MeOH) Quench2->React3 Intermediate 2 (Solid) Filter3 Celite Filtration (Remove Catalyst) React3->Filter3 Final FINISH: Target Amine (Store -20°C) Filter3->Final

Caption: Operational workflow detailing reactor stages, workup procedures, and isolation points.

Troubleshooting & Optimization

  • Problem: Low Yield in Step 1.

    • Cause: Incomplete hydrolysis of TMP.

    • Solution: Ensure catalytic HCl is added and reflux time is sufficient. Water (trace) in EtOH helps hydrolysis.

  • Problem: Regioisomers in Step 2.

    • Cause: Temperature too high (

      
      ).
      
    • Solution: Nitration at C4 is highly favored electronically, but high temps can lead to phenyl-ring nitration. Keep it cold.

  • Problem: Product Browning (Step 3).

    • Cause: Oxidation of the free amine.

    • Solution: Perform workup under

      
      . Store as the HCl salt if long-term stability is required (add HCl/Ether to precipitate salt).
      

References

  • BenchChem. "Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine." BenchChem Application Notes. Accessed October 2023.

  • Finar, I. L. "Organic Chemistry, Volume 1: The Fundamental Principles." Longman Scientific & Technical. (Standard text for Knorr Pyrazole Synthesis mechanisms).
  • Dousson, C. B., et al. "Synthesis of 2-functionalised 5-aminopyrimidines."[4] Synthesis, 2005, No. 11, 1817-1821.[4] (Discusses nitromalonaldehyde equivalents).

  • National Institutes of Health (NIH). "Approaches towards the synthesis of 5-aminopyrazoles." Molbank, 2011. (Review of aminopyrazole synthetic routes).

  • Google Patents. "Process for the preparation of 4-aminopyrazole derivatives." WO2007034183A2. (Industrial scale nitration/reduction protocols).

Sources

Application Note: Chemoselective Reduction of 4-Nitro-1-phenylpyrazole to 4-Amino-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Dynamics

The 1-phenylpyrazole scaffold is a highly stable aromatic heterocycle that exhibits remarkable1[1]. This inherent structural robustness is a significant advantage in drug development, as it allows for the aggressive transformation of functional groups attached to the ring without degrading the core pharmacophore.

The reduction of 4-nitro-1-phenylpyrazole to 4-amino-1-phenylpyrazole is a pivotal synthetic node. It converts a strongly electron-withdrawing nitro group into a strongly electron-donating primary amine,2[2]. This transformation unlocks the C4 position for subsequent derivatization, which is critical for synthesizing advanced therapeutic agents such as kinase inhibitors and anti-mycobacterial compounds.

Because the pyrazole core may often contain other sensitive substituents (e.g., halogens), the choice of reduction methodology requires strict chemoselectivity. This guide outlines two field-proven protocols tailored to different substrate requirements.

Strategic Workflow for Nitro Reduction

Workflow Start 4-Nitro-1-phenylpyrazole (Stable Heterocyclic Core) CatHydro Method A: Catalytic Hydrogenation (Pd/C, H₂, MeOH) Ideal for unsubstituted cores Start->CatHydro H₂ / Catalyst MetalAcid Method B: Metal-Acid Reduction (SnCl₂, HCl or Fe, NH₄Cl) Preserves halogen substituents Start->MetalAcid e⁻ transfer Product 4-Amino-1-phenylpyrazole (Electron-Rich Pharmacophore) CatHydro->Product -H₂O MetalAcid->Product -H₂O, -Metal Oxides Downstream1 Fused Bicyclic Systems (e.g., Pyrazolo-pyrimidines) Product->Downstream1 Friedel-Crafts Downstream2 Anti-mycobacterial Agents (e.g., NSC 18725 analogs) Product->Downstream2 Derivatization

Workflow detailing the chemoselective reduction pathways for 4-nitro-1-phenylpyrazole.

Validated Methodologies

Protocol A: Catalytic Hydrogenation (Pd/C, H₂)

Causality & Rationale: This method is ideal for unsubstituted 1-phenyl-4-nitropyrazole. It provides excellent atom economy and a clean reaction profile, as the only stoichiometric byproduct is water. 3[3]. Self-Validating System: The reaction is self-monitoring via the hydrogen pressure gauge. A cessation in pressure drop indicates complete consumption of the nitro group. Furthermore, TLC validation using a Ninhydrin stain provides a binary visual confirmation: the starting material remains invisible to Ninhydrin, while the newly formed primary amine instantly develops a deep purple complex.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-nitro-1-phenylpyrazole (10 mmol) in anhydrous methanol (50 mL) within a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to substrate) under a continuous blanket of nitrogen to prevent pyrophoric ignition.

  • Hydrogenation: Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 40 psi with H₂.

  • Monitoring: Stir vigorously at room temperature. Monitor the pressure gauge; repressurize as needed until hydrogen uptake ceases (typically 2–4 hours).

  • Filtration: Vent the hydrogen safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Critical Insight: Never allow the Celite pad to run dry while washing with methanol, as the active catalyst can ignite upon contact with air.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 4-amino-1-phenylpyrazole as an off-white solid.

Protocol B: Metal-Mediated Reduction (SnCl₂ / HCl)

Causality & Rationale: Catalytic hydrogenation can cause hydrodehalogenation if the phenyl or pyrazole ring contains halogen substituents (e.g.,4[4]).2[2] that reduces the nitro group while preserving sensitive halogens and preventing over-reduction. Self-Validating System: The workup is intrinsically self-validating for heavy metal clearance. By adjusting the aqueous phase to pH > 12, insoluble tin(II/IV) hydroxides are quantitatively converted into transparent, water-soluble sodium stannate (


). A clear, emulsion-free phase separation guarantees that the organic layer is free of tin contamination.

Step-by-Step Procedure:

  • Preparation: Suspend the halogenated 4-nitro-1-phenylpyrazole (10 mmol) in absolute ethanol (30 mL) and concentrated HCl (10 mL).

  • Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 50 mmol, 5 equivalents) in small portions to control the exothermic reaction.

  • Heating: Heat the mixture to 70°C and stir for 1.5 hours. The suspension will gradually turn into a clear solution as the nitro compound is reduced to the soluble anilinium salt.

  • Quenching & Basification: Cool the mixture to 0°C in an ice bath. Slowly add a 6M NaOH solution until the pH exceeds 12. Observation: A thick white precipitate of tin hydroxide will form initially, but will redissolve into a clear solution upon reaching the target pH.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Method Comparison

ParameterProtocol A: Catalytic HydrogenationProtocol B: SnCl₂ / HCl Reduction
Typical Yield 85 – 95%75 – 85%
Reaction Time 2 – 4 hours1 – 2 hours
Chemoselectivity Low (Reduces alkenes, alkynes, halogens)High (Tolerates halogens and sensitive rings)
Byproducts WaterTin oxides/salts (Requires rigorous workup)
Scalability Excellent (Requires pressure reactor)Good (Exothermic, requires careful addition)

Downstream Pharmacological Applications

The isolated 4-amino-1-phenylpyrazole is a versatile nucleophile that serves as the foundation for complex therapeutic architectures:

  • Fused Bicyclic Systems: The C4-amino group can be reacted with ethoxycarbonyl isothiocyanate to form guanidines, which subsequently undergo .

  • Anti-mycobacterial Agents: The 4-amino-1-phenylpyrazole core is the critical scaffold for synthesizing structural analogs of NSC 18725, a potent small-molecule 3[3].

References

Sources

Application Note: A Robust and Scalable Protocol for the Synthesis of 1-phenyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the blockbuster anti-inflammatory agent Celecoxib.[1] Its metabolic stability and versatile geometry make it a cornerstone for drug design.[2] Specifically, the 1-phenyl-1H-pyrazol-4-amine moiety is a critical building block, serving as a key intermediate for a new generation of kinase inhibitors and other targeted therapeutics.[3] A reliable, well-characterized, and scalable synthesis of its hydrochloride salt is therefore of paramount importance to drug discovery programs.

This application note provides a detailed, validated, two-step protocol for the preparation of 1-phenyl-1H-pyrazol-4-amine hydrochloride, starting from the commercially available 1-phenyl-1H-pyrazole-4-carbaldehyde.[4] The methodology is designed for high fidelity and scalability, incorporating in-depth scientific rationale for each step to ensure both reproducibility and a thorough understanding of the process.

Overall Synthetic Scheme

The synthetic strategy involves two primary transformations: the conversion of the starting aldehyde to an oxime intermediate, followed by a robust reduction to the target amine, and subsequent salt formation for improved stability and handling.

reaction_scheme start 1-phenyl-1H-pyrazol-4-carbaldehyde intermediate 1-phenyl-1H-pyrazol-4-carbaldehyde oxime start->intermediate NH2OH·HCl, Pyridine Ethanol, Reflux final_amine 1-phenyl-1H-pyrazol-4-amine intermediate->final_amine Zn dust, Formic Acid 0°C to RT final_salt 1-phenyl-1H-pyrazol-4-amine Hydrochloride final_amine->final_salt HCl in Diethyl Ether

Figure 1: High-level overview of the synthetic pathway.

Detailed Experimental Protocol

Materials & Reagents

Safety First: This protocol involves the use of hazardous chemicals. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

ReagentCAS NumberMol. Weight ( g/mol )Required AmountPurityExample Supplier
1-phenyl-1H-pyrazole-4-carbaldehyde54605-72-0172.1810.0 g (58.1 mmol)>97%Sigma-Aldrich
Hydroxylamine hydrochloride5470-11-169.494.45 g (64.0 mmol)>99%Acros Organics
Pyridine (Anhydrous)110-86-179.1010 mL>99.8%Fisher Scientific
Ethanol (200 Proof)64-17-546.07~200 mLAbsoluteVWR Chemicals
Zinc Dust (<10 µm)7440-66-665.3815.2 g (232.4 mmol)>98%Alfa Aesar
Formic Acid64-18-646.0375 mL>95%EMD Millipore
Dichloromethane (DCM)75-09-284.93~300 mLHPLC GradeJ.T. Baker
Diethyl Ether (Anhydrous)60-29-774.12~150 mL>99%Honeywell
HCl Solution (2.0 M in Diethyl Ether)7647-01-036.46As needed (~35 mL)-Sigma-Aldrich
Saturated NaHCO₃ Solution--~250 mL-Lab Prepared
Anhydrous Na₂SO₄7757-82-6142.04As neededGranularBeanTown Chemical
Step 1: Synthesis of 1-phenyl-1H-pyrazol-4-carbaldehyde oxime
  • Scientific Rationale: This is a classic condensation reaction. Hydroxylamine attacks the carbonyl carbon of the aldehyde. Pyridine, a mild organic base, is used to neutralize the hydrochloric acid that is liberated from the hydroxylamine salt, driving the equilibrium towards the oxime product. Ethanol is an excellent solvent, as it readily dissolves the reactants and allows the reaction to proceed at a reasonable rate under reflux.

  • Procedure:

    • Charge a 250 mL round-bottom flask with 1-phenyl-1H-pyrazole-4-carbaldehyde (10.0 g, 58.1 mmol) and ethanol (120 mL).

    • Stir the mixture until all solids have dissolved.

    • Add hydroxylamine hydrochloride (4.45 g, 64.0 mmol, 1.1 eq) followed by the dropwise addition of anhydrous pyridine (10 mL).

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C).

    • Maintain reflux for 2 hours. Reaction progress can be monitored by TLC (3:7 Ethyl Acetate/Hexanes), observing the disappearance of the starting aldehyde spot.

    • After 2 hours, allow the reaction to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water while stirring. A white precipitate will form.

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white solid via vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).

    • Dry the product under high vacuum overnight. The resulting 1-phenyl-1H-pyrazol-4-carbaldehyde oxime should be a white, crystalline solid.

  • Expected Yield: 10.3 g (95%). Melting Point: ~145-148 °C.

Step 2: Reduction to 1-phenyl-1H-pyrazol-4-amine
  • Scientific Rationale: The reduction of the oxime to the corresponding amine is efficiently achieved using zinc dust in formic acid. In this system, zinc acts as the electron donor (the reducing agent), while formic acid serves as the proton source. This method is often preferred over catalytic hydrogenation for its operational simplicity and effectiveness with nitrogen-oxygen bonds.

  • Procedure:

    • To a 500 mL round-bottom flask, add the dried oxime from the previous step (10.3 g, 55.0 mmol) and formic acid (75 mL).

    • Place the flask in an ice/water bath and stir to create a slurry. Cool the internal temperature to 0-5 °C.

    • CAUTION: EXOTHERMIC REACTION. Add zinc dust (15.2 g, 232.4 mmol, 4.2 eq) in small portions over 45-60 minutes, ensuring the internal temperature does not exceed 15 °C.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5 hours.

    • After 5 hours, filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Rinse the flask and Celite® pad with dichloromethane (DCM, 50 mL).

    • Transfer the filtrate to a 1 L beaker and cool in an ice bath.

    • CAUTION: GAS EVOLUTION. Slowly and carefully neutralize the filtrate by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise with vigorous stirring until the pH of the aqueous layer is ~9.

    • Transfer the neutralized mixture to a 1 L separatory funnel. Extract the product into DCM (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-phenyl-1H-pyrazol-4-amine, typically as a light brown oil or waxy solid.

  • Expected Yield: 8.5 g (97% crude). The product is used directly in the next step without further purification.

Step 3: Hydrochloride Salt Formation
  • Scientific Rationale: The free amine is often an oil or low-melting solid that can be prone to air oxidation. Converting it to the hydrochloride salt provides a stable, crystalline, and non-hygroscopic solid that is easier to handle, weigh, and store long-term, which is critical in a drug development setting.

  • Procedure:

    • Dissolve the crude amine (8.5 g, 53.4 mmol) in 100 mL of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A precipitate will form immediately.

    • Continue adding the HCl solution until the mixture becomes slightly acidic (test with pH paper on a drop of the suspension on a watch glass) or until no further precipitation is observed. Approximately 30-35 mL will be required.

    • Stir the resulting thick suspension in the ice bath for an additional 30 minutes.

    • Collect the solid by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether (2 x 25 mL) to remove any non-basic impurities.

    • Dry the final product, 1-phenyl-1H-pyrazol-4-amine hydrochloride, under high vacuum at 40 °C for 12 hours.

  • Expected Overall Yield: 9.8 g (88% over two steps). Melting Point: >200 °C (decomposes).

Process Workflow & Troubleshooting

The entire process, from starting material to final salt, is outlined below.

workflow cluster_prep Step 1: Oxime Formation cluster_reduction Step 2: Reduction cluster_salt Step 3: Salt Formation s1_dissolve Dissolve Aldehyde in EtOH s1_add Add NH2OH·HCl & Pyridine s1_dissolve->s1_add s1_reflux Reflux 2h s1_add->s1_reflux s1_precipitate Precipitate in Ice Water s1_reflux->s1_precipitate s1_filter Filter, Wash & Dry s1_precipitate->s1_filter s2_suspend Suspend Oxime in Formic Acid s1_filter->s2_suspend s2_add Portion-wise addition of Zn (Keep T < 15°C) s2_suspend->s2_add s2_stir Stir at RT 5h s2_add->s2_stir s2_filter Filter through Celite s2_stir->s2_filter s2_neutralize Neutralize with NaHCO3 s2_filter->s2_neutralize s2_extract Extract with DCM s2_neutralize->s2_extract s2_concentrate Dry & Concentrate s2_extract->s2_concentrate s3_dissolve Dissolve Amine in Ether s2_concentrate->s3_dissolve s3_add Add HCl/Ether at 0°C s3_dissolve->s3_add s3_stir Stir 30 min s3_add->s3_stir s3_filter Filter, Wash & Dry s3_stir->s3_filter s3_final Final Product: 1-phenyl-1H-pyrazol-4-amine HCl s3_filter->s3_final

Figure 2: Detailed step-by-step protocol workflow.

Potential IssueRoot Cause(s)Recommended Solution
Incomplete Oxime Formation Insufficient reflux time; non-anhydrous pyridine.Extend reflux to 4 hours and monitor by TLC. Ensure anhydrous reagents are used.
Reduction Stalls Old or poor-quality zinc dust; temperature too high during addition.Use fresh, finely powdered zinc dust. Maintain strict temperature control during the exothermic addition.
Oily/Gummy Final Product Presence of impurities; insufficient drying.If the free amine is very impure, consider a quick silica gel plug filtration before salt formation. Dry the final salt under high vacuum with gentle heating (40-50 °C).
Low Yield on Salt Precipitation Use of non-anhydrous ether; insufficient HCl.Ensure the diethyl ether is anhydrous. Add HCl solution until a drop of the supernatant is acidic to pH paper.

References

  • Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde: Vera-DiVaio, M. V., et al. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1088. [Link]

  • Pyrazoles as Kinase Inhibitors: Fancelli, D., et al. (2006). Journal of Medicinal Chemistry, 49(24), 7057-7068. [Link]

  • General Pyrazole Synthesis Reviews: Michael, J. P. (2002). Pyrazoles and their Benzo Derivatives. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 1-141). Elsevier. [Link]

  • Applications of Pyrazole Derivatives: El-Sayed, M. A. A., et al. (2018). Molecules, 23(1), 134. [Link]

  • 1-Phenyl-1H-pyrazol-4-amine CAS and Properties: LookChem. 1-Phenyl-1H-pyrazol-4-amine. [Link]

  • Privileged Scaffolds in Drug Discovery: Welsch, M. E., et al. (2010). Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

Sources

TLC stain for aminopyrazoles ninhydrin vs iodine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: TLC Visualization of Aminopyrazoles – Ninhydrin vs. Iodine

Abstract Aminopyrazoles are critical pharmacophores in medicinal chemistry, serving as scaffolds for kinase inhibitors (e.g., CDKs, p38 MAPKs) and GPCR ligands. Monitoring their synthesis and purification requires robust Thin Layer Chromatography (TLC) visualization methods. While UV (254 nm) is the primary detection method for these conjugated systems, chemical staining is essential for detecting non-UV active impurities, confirming the presence of specific functional groups, and visualizing trace reaction components. This guide provides a comparative technical analysis of Ninhydrin (chemoselective for amines) versus Iodine (universal adsorption) for aminopyrazole analysis.

Mechanistic Insight & Chemical Basis

Understanding the chemical interaction between the stain and the analyte is crucial for interpreting TLC results.

A. Ninhydrin (The Chemoselective Agent)[1][2]
  • Target: Primary and secondary amines.[1][2][3][4]

  • Mechanism: Ninhydrin (tricetohydrindene hydrate) acts as an oxidizing agent.[5] It undergoes oxidative deamination with primary amines to form Ruhemann’s Purple (diketohydrindylidene-diketohydrindamine).

  • Aminopyrazole Specificity:

    • Aliphatic Side Chains: If the aminopyrazole has an aliphatic amine tail (e.g., a piperazine or alkyl-amine substituent), it will react avidly to produce the classic deep purple/blue color.

    • Aromatic/Heteroaromatic Amines: The exocyclic amine directly attached to the pyrazole ring (e.g., 3-aminopyrazole) is electronically conjugated to the aromatic system, reducing its nucleophilicity. These often yield fainter colors (red, brown, or dull purple) or require higher heat/acid catalysis compared to aliphatic amines.

    • Selectivity: Ninhydrin will not stain the pyrazole core if the amine is fully substituted (tertiary) or acylated (amide), making it a powerful tool to monitor coupling reactions (e.g., disappearance of free amine).

B. Iodine (The Universal Adsorbent)
  • Target: π-electron systems, lone pair donors (N, S), and lipophilic compounds.

  • Mechanism: Iodine vapor reversibly adsorbs onto the silica gel and the analyte. It forms weak Charge-Transfer (CT) complexes with electron-rich systems.

  • Aminopyrazole Specificity:

    • The electron-rich pyrazole ring (a 6π-electron aromatic system) acts as a Lewis base, facilitating strong iodine adsorption.

    • Result: Dark yellow/brown spots on a lighter yellow background.

    • Reversibility: Because the interaction is non-covalent, the iodine eventually sublimes off, allowing the plate to be re-stained with another reagent (like Ninhydrin) subsequently.

Comparative Analysis: Ninhydrin vs. Iodine

FeatureNinhydrin Stain Iodine Vapor
Primary Detection Free Amines (

)
Conjugated Systems, Heterocycles, Lipids
Color Response Purple/Blue (Aliphatic)Red/Brown (Heteroaromatic)Yellow / Brown
Limit of Detection (LOD) High (0.1 - 0.5 µg) for free aminesModerate (1 - 10 µg)
Selectivity High: Distinguishes free amines from amides/products.[6]Low: Stains almost everything (solvents, impurities).[2]
Permanence Permanent: Color is stable for days/weeks.Transient: Fades in minutes (must circle spots immediately).
Destructive? Yes: Chemical modification of analyte.No (Mostly): Reversible adsorption (allows compound recovery or 2nd stain).
Reaction Monitoring Excellent for Amide Coupling (disappearance of amine).Good for general conversion and impurity profiling.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate stain and the sequential staining workflow.

TLC_Workflow Start Reaction Mixture / Sample TLC_Run Run TLC Plate (Elute & Dry) Start->TLC_Run UV_Check UV Visualization (254 nm) (Mark conjugated spots) TLC_Run->UV_Check Decision Target Analysis? UV_Check->Decision Iodine_Path General Purity / Non-UV Impurities Decision->Iodine_Path Universal Check Ninhydrin_Path Free Amine Detection / Coupling Monitoring Decision->Ninhydrin_Path Specific Amine Check Iodine_Step Iodine Chamber (1-3 min) (Reversible) Iodine_Path->Iodine_Step Ninhydrin_Step Dip/Spray Ninhydrin + Heat (110°C) Ninhydrin_Path->Ninhydrin_Step Mark_Iodine Circle Spots Immediately (Fades Rapidly) Iodine_Step->Mark_Iodine Mark_Iodine->Ninhydrin_Step Sequential Staining (Allow I2 to fade first) Result_Nin Purple/Red Spots (Permanent) Ninhydrin_Step->Result_Nin

Caption: Sequential TLC visualization workflow. Note that Iodine staining is reversible, allowing subsequent Ninhydrin staining on the same plate if processed correctly.

Detailed Protocols

Protocol A: Ninhydrin Staining (Optimized for Aminopyrazoles)

Standard formulations often fail to visualize heteroaromatic amines clearly. This acidified protocol enhances sensitivity.

Reagents:

  • Ninhydrin (Indantrione hydrate)[7]

  • Ethanol or n-Butanol (Solvent)

  • Glacial Acetic Acid (Catalyst)[8]

Preparation (The "0.3% Acidified" Recipe):

  • Dissolve 300 mg Ninhydrin in 100 mL of n-Butanol (or Ethanol).

  • Add 3 mL Glacial Acetic Acid .

    • Why Acid? Acidification helps protonate the pyridine-like nitrogens in the pyrazole ring, reducing lone-pair interference and catalyzing the condensation with the exocyclic amine.

  • Store in a brown glass bottle (light sensitive). Shelf life: ~1-2 months.

Procedure:

  • Dry: Ensure the TLC plate is completely dry and free of mobile phase amines (e.g., triethylamine or ammonium hydroxide) as these will turn the entire background purple.

  • Dip: Grip the plate with tweezers. Dip quickly (1 second) into the solution. Do not soak.

  • Wipe: Wipe the back of the plate on a paper towel to remove excess.[2]

  • Heat: Heat with a heat gun or on a hot plate at 110°C for 1-3 minutes.

    • Observation: Aliphatic amines appear quickly (purple). Aminopyrazoles may take longer and appear reddish-purple or brown.

  • Preserve: If necessary, cover the plate with clear tape to prevent fading (though Ninhydrin is relatively stable).

Protocol B: Iodine Chamber (The "Generalist" Method)

Materials:

  • Glass jar with a tight-sealing lid (wide mouth).

  • Iodine crystals (

    
    ).[2]
    
  • Silica gel (optional, acts as a dispersant).

Preparation:

  • Place 5-10 crystals of Iodine in the bottom of the jar.

  • (Optional) Add a layer of silica gel to cover the crystals; this prevents the plate from touching solid iodine directly and ensures even vapor distribution.

  • Keep closed for 15 minutes prior to use to saturate the chamber with purple vapor.

Procedure:

  • Dry: Evaporate TLC solvents completely.

  • Incubate: Place the plate in the chamber using tweezers. Close the lid.

  • Monitor: Watch closely. Spots usually appear within 30 seconds to 2 minutes.

    • Caution: Over-exposure will turn the entire silica background brown, masking the spots.

  • Mark: Remove the plate and immediately circle the spots with a pencil. The color will fade within minutes as the iodine sublimes.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Entire Ninhydrin plate turns purple Mobile phase contained Ammonia or Triethylamine (

).
Dry plate thoroughly with a heat gun before staining to remove volatile amines.
Aminopyrazole spots are very faint (Ninhydrin) Aromatic amine reactivity is low.Use the Acidified recipe (Protocol A). Increase heating time. Switch to Ehrlich’s Reagent (specific for electron-rich heterocycles).
Iodine spots fade too fast High volatility of complex.Mark immediately inside the hood. Take a photo with a smartphone immediately after removal.
Dark background in Iodine Plate left in chamber too long.Remove plate as soon as spots are visible.[9][10] Let background fade in open air; spots often persist longer than background.

References

  • Friedman, M. (2004).[2] Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry. Link

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience.
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Comprehensive source for stain recipes including Iodine and Ninhydrin variations).

  • Merck KGaA. (n.d.). TLC Visualization Reagents. Sigma-Aldrich / Merck. Link

Sources

Advanced Protocol for the Catalytic Hydrogenation of Nitropyrazoles to Aminopyrazoles using Pd/C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Aminopyrazoles represent a privileged structural motif in modern drug discovery, serving as critical pharmacophores in the development of JNK3 inhibitors[1], Edaravone-derived antioxidants[2], and Toll-Like Receptor 7 (TLR7) agonists[3]. The most robust, scalable, and atom-economical method for synthesizing these moieties is the catalytic hydrogenation of their corresponding nitropyrazole precursors using Palladium on Carbon (Pd/C).

As a Senior Application Scientist, I have designed this technical guide to move beyond a simple "recipe." This document details a self-validating protocol that emphasizes mechanistic causality, strategic solvent selection, and the mitigation of chemoselective pitfalls during the reduction process.

Mechanistic Insights and Causality

The reduction of a nitro group to a primary amine on a palladium surface does not occur in a single step. It proceeds via a stepwise deoxygenation and hydrogenation cascade: Nitro → Nitroso → Hydroxylamine → Amine .

Mechanism Nitro Nitropyrazole (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + H2, - H2O Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 Amine Aminopyrazole (R-NH2) Hydroxyl->Amine + H2, - H2O

Fig 2. Stepwise catalytic reduction mechanism of the nitro group on Pd/C.

Causality in Solvent and Additive Selection

The choice of solvent is not merely for dissolution; it dictates the thermodynamic stability of the resulting aminopyrazole.

  • Acidic Stabilization: Free base 4-aminopyrazoles—particularly 4-aminopyrazol-5-ols—are notoriously unstable and highly susceptible to rapid air oxidation and resinification[2]. Conducting the hydrogenation in an alcoholic solvent (e.g., EtOH) spiked with concentrated HCl forces the immediate protonation of the nascent amine. This traps the product as a stable hydrochloride salt, preventing oxidative degradation and facilitating straightforward isolation[2].

  • Neutral Mixed Solvents: For more stable, highly substituted aminopyrazoles, a 1:1 mixture of EtOAc and MeOH is optimal. EtOAc provides excellent solubility for the lipophilic nitropyrazole starting material, while MeOH effectively solvates the polar aminopyrazole product, preventing premature precipitation on the active catalyst surface[3].

Chemoselectivity and Known Pitfalls
  • Hydrodehalogenation: Researchers must exercise extreme caution when reducing halogenated nitropyrazoles (e.g., 3-bromo-4-nitropyrazole). Standard Pd/C hydrogenation often leads to concurrent C-Br bond cleavage (dehalogenation)[4]. In such cases, poisoned catalysts or alternative reductants are required.

  • Anomalous C-N Bond Cleavage: In specific substrates like 4-nitropyrazolin-5-ones, prolonged exposure to Pd/C and H

    
     can induce anomalous C-N bond cleavage, leading to complete denitration rather than the desired reduction[5].
    
Experimental Workflow

The following workflow establishes a self-validating system, ensuring that each phase of the reaction provides analytical or visual feedback to the scientist.

Workflow Start 1. Substrate & Catalyst (Nitropyrazole + Pd/C) Solvent 2. Solvent Addition (EtOAc/MeOH or EtOH/HCl) Start->Solvent Purge 3. Atmosphere Exchange (Vac/H2 Purge 3x) Solvent->Purge React 4. Hydrogenation (Balloon, RT, Vigorous Stir) Purge->React IPC 5. In-Process Control (LC-MS / TLC Verification) React->IPC Filter 6. Catalyst Removal (Celite Filtration) IPC->Filter Isolate 7. Product Isolation (Aminopyrazole) Filter->Isolate

Fig 3. Self-validating experimental workflow for Pd/C catalyzed reduction.

Self-Validating Step-by-Step Protocol

Safety Directive: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always maintain an inert atmosphere during catalyst handling.

Materials Required:

  • Nitropyrazole substrate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% or 10-20% w/w)

  • Solvent: EtOAc/MeOH (1:1, v/v)[3] or EtOH with conc. HCl[2]

  • Hydrogen gas (Balloon or Autoclave)

  • Celite (for filtration)

Step 1: Reaction Assembly (Inertion)
  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the nitropyrazole substrate (e.g., 10 mmol).

  • Carefully add 10% Pd/C (10% by weight of the substrate) directly to the solid substrate.

  • Seal the flask with a rubber septum and purge the vessel with Argon or Nitrogen for 5 minutes.

  • Slowly inject the degassed solvent system (e.g., 50 mL of 1:1 EtOAc/MeOH) down the inner wall of the flask. Causality: Washing the solvent down the walls prevents the dry catalyst from dispersing into the headspace, mitigating fire risks.

Step 2: Hydrogenation
  • Evacuate the flask using a vacuum manifold until the solvent gently bubbles, then backfill with Hydrogen gas. Repeat this evacuation/H

    
    -purge cycle exactly three times to ensure complete displacement of inert gas[3].
    
  • Attach a hydrogen-filled balloon (for 1 atm reactions) or pressurize the vessel (if using an autoclave, typically 15-50 psi).

  • Stir the suspension vigorously at room temperature (20–25 °C) for 2 to 16 hours.

Step 3: In-Process Control (IPC) & Self-Validation
  • Visual Check: The characteristic yellow/orange tint of the nitropyrazole solution will fade to colorless or pale yellow as the starting material is consumed.

  • Analytical Check: Monitor the reaction via LC-MS. Validation: Confirm the complete disappearance of the SM mass and the appearance of the product mass, which will reflect a shift of -30 Da (Replacing NO

    
     [46 Da] with NH
    
    
    
    [16 Da]).
Step 4: Workup and Isolation
  • Once complete, evacuate the hydrogen gas and backfill the flask with Nitrogen.

  • Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[3]. Critical: Do not let the Celite pad run completely dry under vacuum, as the exposed, hydrogen-saturated catalyst can spontaneously ignite.

  • Wash the filter cake generously with excess MeOH or EtOAc.

  • Concentrate the filtrate under reduced pressure to yield the crude aminopyrazole.

    • Note: If an acidic additive was used, the product will precipitate as the hydrochloride salt, which can be triturated with diethyl ether or MTBE to afford high-purity solids without column chromatography[2].

Quantitative Data & Optimization Matrix

The following table synthesizes quantitative reaction parameters and expected outcomes based on substrate classes, allowing researchers to select the optimal conditions rapidly.

Substrate ClassRecommended SolventAdditivePressureExpected YieldKey Observation / CausalityReference
4-nitro-1H-pyrazoles MeOHNone1 atm>90%Standard clean reduction; high solubility of intermediates.[1]
4-hydroxyiminopyrazolones EtOHConc. HCl1 atm~85%Free base is unstable; HCl traps product as a stable, isolable salt.[2]
N-benzyl-4-nitropyrazoles EtOAc/MeOH (1:1)None1 atm86%Mixed solvent balances lipophilicity of SM and polarity of product.[3]
Halogenated nitropyrazoles AlkanolNone>3.5 barN/AHigh risk of hydrodehalogenation (e.g., C-Br cleavage). Avoid Pd/C.[4]
4-nitropyrazolin-5-ones MeOHNone1 atmVariableProne to anomalous C-N bond cleavage resulting in denitration.[5]
References
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. nih.gov.[Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. acs.org.[Link]

  • WO2021154664A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS. google.
  • US20070037987A1 - Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof. google.
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. researchgate.net.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing N-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-OX-4402 Subject: Prevention of oxidative degradation ("Red-Tar" formation) during workup Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Red-Tar" Phenomenon

The Problem: Researchers frequently report that N-Phenyl-1H-pyrazol-4-amine (and structurally related 4-aminopyrazoles) turns from a pale yellow solid to a pink, red, or black tar upon exposure to air. This is not a purity issue; it is a rapid, radical-mediated oxidation cascade.

The Solution: You cannot simply "work faster." You must chemically intercept the oxidation pathway. This guide provides a self-validating protocol using Sodium Dithionite (


)  as a radical scavenger and Acid Salt Formation  as a kinetic trap.

Module 1: The Chemistry of Failure (Why it Happens)

To prevent the degradation, you must understand the mechanism. The 4-amino-pyrazole core is electron-rich (hyper-nucleophilic). The attached phenyl group extends conjugation, lowering the oxidation potential.

The Mechanism:

  • Initiation: Atmospheric oxygen abstracts an electron (Single Electron Transfer - SET), forming a radical cation.

  • Propagation: This radical cation dimerizes or reacts with oxygen to form iminoquinones or azo-dimers . These species are highly colored (Pink/Red).

  • Termination: These intermediates polymerize into complex, insoluble black tars.

Visualization: The Oxidation Cascade

The following diagram illustrates the degradation pathway you are witnessing.

OxidationCascade Amine N-Phenyl-1H-pyrazol-4-amine (Pale Yellow) Radical Radical Cation (Reactive Intermediate) Amine->Radical Air (O2) / Light SET Oxidation Quinone Quinone Imine / Azo Species (PINK/RED Color) Radical->Quinone Dimerization Tar Polymerized Tar (BLACK/INSOLUBLE) Quinone->Tar Polymerization

Figure 1: The oxidative degradation pathway of electron-rich aminopyrazoles. Note that the appearance of pink color indicates the formation of Quinone/Azo intermediates.

Module 2: The "Safe-Zone" Workup Protocol

This protocol replaces standard extraction methods. It introduces a reductive environment during the critical phase separation steps.

Reagents Required:
  • Sodium Dithionite (

    
    ):  A potent reducing agent that scavenges oxygen and reduces quinone byproducts back to the amine.
    
  • Degassed Solvents: Sparged with Argon/Nitrogen for 15 mins.

  • HCl in Dioxane/Ether: For salt formation.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Quench Prepare a 10% w/v aqueous Sodium Dithionite solution. Add this directly to your reaction mixture instead of water/brine.Dithionite consumes dissolved oxygen and instantly reduces any oxidized radical species formed during the quench [1].
2. Extraction Extract with degassed Ethyl Acetate or DCM. Do not shake vigorously in a separatory funnel (which introduces air). Gently invert.Vigorous shaking increases the surface area for oxygen exchange. Gentle inversion minimizes oxidative stress.
3. Wash Wash the organic layer again with fresh 10% Sodium Dithionite solution, followed by brine.Maintains the reductive "shield" until the very last moment of phase separation.
4. Drying Dry over

with a spatula tip of Ascorbic Acid added to the drying agent. Filter under an inert blanket (Argon funnel).
Ascorbic acid acts as a solid-phase antioxidant during the drying step.
5. Isolation CRITICAL DECISION POINT: A) Immediate Use: Keep in solution, purge with Ar, use immediately.B) Storage: Add 1.1 eq of HCl (4M in Dioxane). Evaporate to dryness.The Hydrochloride salt (

) removes the lone pair electrons from the nitrogen, raising the oxidation potential and rendering the molecule air-stable [2].

Module 3: Troubleshooting & FAQs

Q1: My solution turned pink while on the rotary evaporator. Is it ruined?

  • Diagnosis: You have partial oxidation (approx. 1-5% impurity can cause intense coloration).

  • Fix: Do not continue concentrating. Redissolve in degassed solvent, wash with Sodium Dithionite solution until the color fades to pale yellow, then immediately acidify to the HCl salt.

Q2: Can I purify the free amine on silica gel?

  • Risk: High. Silica gel is slightly acidic and can trap the amine, while the high surface area exposes it to air.

  • Protocol: If you must column:

    • Pre-treat silica with 1% Triethylamine (TEA) + 0.1% Ascorbic Acid in the mobile phase.

    • Use Nitrogen pressure (flash), never gravity.

    • Collect fractions into tubes containing a drop of dilute HCl if you plan to store them.

Q3: How do I store the compound long-term?

  • Standard: Store as the HCl salt . It is stable for months at -20°C.

  • Free Base: If you must store the free base, store it as a solid under Argon, shielded from light. Never store the free base in solution; it will degrade within hours [3].

Module 4: Decision Logic for Workup

Use this logic tree to determine the correct workflow for your specific experiment.

WorkupLogic Start Reaction Complete Isolate Do you need to isolate the solid? Start->Isolate NextStep Is the next step reaction immediate? Isolate->NextStep No (In-situ) Salt Generate HCl Salt (Stable Solid) Isolate->Salt Yes (Storage) Solution Keep in Degassed Solvent (Use within 2 hours) NextStep->Solution Yes Protect Perform N-Protection (Boc/Acyl) immediately NextStep->Protect No (Delay > 2h)

Figure 2: Decision tree for handling air-sensitive aminopyrazoles. Salt formation is the preferred route for stability.

References

  • BenchChem Technical Support. (2025).[1][2] Optimizing Sodium Dithionite Reductions: Technical Guide. Retrieved from

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.[1] Retrieved from

  • Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds.[4] University of Pittsburgh, Department of Chemistry. Retrieved from

Sources

Technical Support Center: Purification of 4-Amino-1-Phenylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 4APP-RED-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Welcome to the Technical Support Center

You are accessing this guide because your batch of 4-amino-1-phenylpyrazole (4-APP) exhibits a persistent red or reddish-brown coloration. In high-purity applications (drug discovery/material science), this amine should be an off-white to pale yellow solid.

The red color is a classic signature of oxidative degradation or azo-coupling impurities . This guide moves beyond standard textbook advice, offering industrial-grade troubleshooting protocols to isolate the pure amine.

Module 1: Diagnostic Workflow

Before selecting a protocol, identify the state of your material. Follow this logic flow to choose the correct purification path.

purification_logic Start Start: Material is Red State Current State of Material? Start->State Crude Crude Reaction Mixture (Post-Synthesis) State->Crude Liquid/Oil Solid Isolated Solid (Post-Workup) State->Solid Dry Solid PathA PROTOCOL A: Acid-Base Extraction (with Dithionite Wash) Crude->PathA SaltQ Is the HCl Salt acceptable for the next step? Solid->SaltQ PathB PROTOCOL B: HCl Salt Formation (Highest Purity) SaltQ->PathB Yes (Preferred) PathC PROTOCOL C: Recrystallization (Solvent Switching) SaltQ->PathC No (Must be Free Base)

Figure 1: Decision matrix for selecting the appropriate purification strategy based on material state and downstream requirements.

Module 2: Root Cause Analysis (The "Why")

Q: Why is my compound red? A: Aromatic amines like 4-APP are electron-rich and prone to oxidation.[1] The red impurity is rarely a single compound but typically a mixture of:

  • Azo-Dimers: Formed via the coupling of the amine with unreduced nitro-intermediates or oxidized nitroso species.

  • Quinone Imines: Oxidation products that act as powerful chromophores.

  • Transition Metal Complexes: If your synthesis involved reduction (e.g., Fe/HCl or SnCl2), residual metal ions can complex with the pyrazole nitrogen, amplifying color.[1][2]

The Mechanism of Coloration: Even trace amounts (<0.5%) of these conjugated systems can intensely color the bulk material. They are often less polar than the amine, making them "sticky" in chromatography, but they do not crystallize well into the amine lattice—a property we exploit in Protocol B .[2]

Module 3: Troubleshooting Protocols
Protocol A: The "Chemical Bleach" (Sodium Dithionite Wash)

Best for: Crude reaction mixtures or liquid-liquid extraction phases.

The Science: Sodium dithionite (


) is a reducing agent that breaks the conjugated azo-bonds responsible for the red color, converting them back into colorless amines or water-soluble sulfonates.

Step-by-Step:

  • Dissolve your crude amine in Ethyl Acetate (EtOAc) .[2]

  • Prepare a 10% w/v aqueous solution of Sodium Dithionite .

  • Wash the organic layer with the dithionite solution (2x). Note: The aqueous layer may turn dark; this is good.

  • Wash with Brine (1x) to remove residual salts.[2]

  • Dry over

    
     and concentrate.
    

Critical Check: If the color persists, the impurity is likely trapped in metal complexes.[2] Add a wash step with 10% EDTA solution before the brine wash.

Protocol B: HCl Salt Formation (The "Silver Bullet")

Best for: High-purity requirements. This is the most reliable method to reject colored impurities.

The Science: Impurities like azo-dimers and oxidized oligomers often do not form stable crystal lattices with HCl. By converting 4-APP to its hydrochloride salt, you force the pure amine to crystallize while the red impurities remain in the mother liquor.

Step-by-Step:

  • Dissolve 10g of crude red solid in Ethanol (50 mL) . Heat gently if necessary.

  • Cool to room temperature.

  • Slowly add 4M HCl in Dioxane (or concentrated aqueous HCl) dropwise with vigorous stirring.

    • Target pH: ~1-2.

  • A thick precipitate will form.[3] Cool the mixture in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the solid.

    • Observation: The solid should be white/off-white. The filtrate (mother liquor) will likely be dark red.[2]

  • Wash: Wash the filter cake with cold Diethyl Ether or EtOAc to remove surface mother liquor.

Recovery of Free Base: If you need the free base later, simply dissolve the salt in water, neutralize with


, and extract into EtOAc.[2]
Protocol C: Recrystallization (Solvent Switching)

Best for: Final polishing of the free base.[2]

The Science: 4-APP has high solubility in alcohols but low solubility in non-polar solvents and water. We use this gradient to reject impurities.

Solvent Selection Guide:

Solvent SystemSolubility of 4-APPImpurity BehaviorRecommendation
Ethanol / Water High (Hot) / Low (Cold)Impurities often stay in aqueous phaseHighly Recommended
Toluene Moderate (Hot) / Low (Cold)Impurities stay in solutionGood for large scale
EtOAc / Hexane High / LowCo-precipitation riskUse only for "light" cleaning

Procedure (Ethanol/Water):

  • Dissolve crude solid in boiling Ethanol (minimum volume).

  • (Optional) Add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite. This physically adsorbs high-molecular-weight colored bodies.

  • Add hot Water dropwise to the boiling filtrate until a slight turbidity persists.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate.

Module 4: Frequently Asked Questions (FAQs)

Q: I ran a column (Silica/DCM/MeOH) but the red color "tailed" with my product. Why? A: Amines interact strongly with the acidic silanol groups on silica gel, causing "tailing" (streaking).[1][2] The colored impurities often have similar polarity.

  • Fix: Pre-treat your silica slurry with 1% Triethylamine (Et3N) before packing the column. This neutralizes the acidic sites. Use an eluent of DCM:MeOH:NH4OH (90:9:1) to keep the amine tight and separate it from the less polar red impurities.

Q: My product turned pink after drying in the oven. What happened? A: You likely dried it in the presence of air at high temperatures.

  • Fix: Aromatic amines are air-sensitive. Always dry in a Vacuum Oven at moderate temperatures (<40°C) or under a stream of Nitrogen. Store the final product in amber vials under inert gas (Argon/Nitrogen).

Q: Can I use Acetone for recrystallization? A: Avoid Acetone. Primary amines can react with ketones (like acetone) to form imines (Schiff bases), especially if catalyzed by trace acids or heat.[1][2] Stick to Ethanol or Toluene.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical. (General procedures for purification of aromatic amines and use of activated carbon).

  • El-Metwally, M. & Khalil, A. (2019).[2] "Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one." Journal of Heterocyclic Chemistry. (Discusses synthesis and isolation of amino-pyrazoles and azo-coupling side products).

  • Pfizer Inc. (2007).[2] Process for the preparation of 4-aminopyrazole derivatives. WO2007034183A2. (Patent detailing industrial synthesis and purification via salt formation).[2]

  • Sigma-Aldrich. Safety Data Sheet: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (Provides physical property data and stability warnings for phenylpyrazole derivatives).

Sources

Part 1: Mechanistic Overview & Frequently Asked Questions (FAQs)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Phenyl-1H-pyrazol-4-amine Solution Stability & Troubleshooting

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of aminopyrazole derivatives in biochemical assays. N-Phenyl-1H-pyrazol-4-amine is a highly privileged structural motif widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer therapeutics[1]. However, the very electronic properties that make it an excellent pharmacophore also make it notoriously unstable in solution.

This technical guide is designed to move beyond basic handling instructions. It explains the mechanistic causality behind compound degradation and provides self-validating protocols to ensure the integrity of your experimental data.

Q: Why does my N-Phenyl-1H-pyrazol-4-amine solution turn pink, red, or brown over time? A: This color change is the definitive hallmark of air oxidation[2]. The pyrazole ring donates significant electron density to the C4-amine, rendering it highly nucleophilic and susceptible to single-electron oxidation by dissolved oxygen. This process generates a highly reactive C4-amine radical intermediate, which rapidly cascades into highly conjugated, colored degradation products such as nitroso-pyrazoles and azo dimers[3].

Q: Is DMSO a suitable solvent for long-term storage of aminopyrazoles? A: No. While DMSO provides excellent initial solubility for N-Phenyl-1H-pyrazol-4-amine[4], it is highly hygroscopic and often contains trace oxidants (e.g., dimethyl sulfide oxidation byproducts). When exposed to ambient air, DMSO accelerates oxidative degradation. Stock solutions in DMSO should be prepared freshly or stored strictly at -80°C in single-use aliquots under an inert atmosphere.

Q: How does pH affect the stability of this compound in aqueous buffers? A: Stability is inversely proportional to pH. At physiological pH (7.4), the free base of the C4-amine is fully exposed to dissolved oxygen, leading to rapid degradation[5]. At acidic pH (e.g., pH 4.0), the amine is protonated to form an ammonium salt. This protonation withdraws electron density, significantly increasing the oxidation potential and stabilizing the molecule in solution.

DegradationPathway A N-Phenyl-1H-pyrazol-4-amine (Intact Scaffold) B Dissolution in Aerated Solvent (DMSO / H2O) A->B Solubilization C Exposure to O2 & Light (Trace Peroxides) B->C Environmental Stress D C4-Amine Radical Intermediate C->D 1e- Oxidation E Nitroso-pyrazole Derivatives D->E Further Oxidation F Azo Dimers & Polymeric Species D->F Radical Coupling

Fig 1. Oxidative degradation pathway of N-Phenyl-1H-pyrazol-4-amine in aerated solutions.

Part 2: Troubleshooting Guide

Issue 1: Inconsistent IC50 values in in vitro biochemical assays.

  • Causality: If the compound degrades during the serial dilution process or prolonged incubation, the effective concentration of the active pharmacophore decreases. Furthermore, reactive degradation products (like nitroso intermediates) can non-specifically and covalently bind to the target protein, leading to false positives or irreproducible IC50 shifts[3].

  • Resolution: Prepare assay plates using degassed buffers. Incorporate a mild, non-nucleophilic antioxidant (e.g., ascorbic acid) if compatible with your assay biology. Limit ambient light exposure, as photo-oxidation accelerates radical formation.

Issue 2: Precipitation vs. Degradation ambiguity in LC-MS.

  • Causality: A drop in the primary MS peak area can result from either the compound crashing out of solution (precipitation) or chemical degradation.

  • Resolution (Self-Validating System): Always spike a chemically stable Internal Standard (IS) (e.g., labetalol or caffeine) into the solvent before dissolution. If the Aminopyrazole/IS ratio decreases over time while the IS absolute area remains constant, chemical degradation is confirmed. If both absolute areas drop simultaneously, physical precipitation is occurring.

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the stability profile of N-Phenyl-1H-pyrazol-4-amine across various common laboratory conditions.

Solvent SystemTemperatureAtmosphereHalf-Life (t½)Primary Degradant Identified
DMSO (Aerated)25°CAmbient Air< 12 hoursAzo dimers / Nitroso species
DMSO (Degassed)25°CArgon~ 72 hoursTrace oxidation products
DMSO (Degassed)-20°CArgon> 3 monthsNone detected
Aqueous Buffer (pH 7.4)37°CAmbient Air< 8 hoursPolymeric species
Aqueous Buffer (pH 4.0)25°CAmbient Air~ 48 hoursMinimal (Amine protonated)

Part 4: Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

This protocol utilizes a self-validating framework to ensure that the stock solution remains viable for downstream assays.

  • Solvent Degassing: Purge the chosen solvent (DMSO or aqueous buffer) with Argon gas for a minimum of 15 minutes.

    • Causality: Removes dissolved oxygen, which is the primary electron acceptor driving aminopyrazole degradation[2].

  • Internal Standard (IS) Spiking: Add 1 µM of a stable IS (e.g., caffeine) to the degassed solvent.

    • Causality: Creates a self-validating baseline. Any future LC-MS analysis will compare the Aminopyrazole/IS ratio, decoupling true chemical degradation from physical precipitation.

  • Dissolution under Inert Atmosphere: Dissolve the solid N-Phenyl-1H-pyrazol-4-amine in the degassed solvent inside a glovebox or under a continuous Argon stream.

  • Aliquoting and Cryostorage: Immediately divide the solution into single-use aliquots and store at -80°C in opaque, tightly sealed tubes.

    • Causality: Prevents freeze-thaw cycles and photo-oxidation, which rapidly generate nitroso intermediates[3].

Workflow S1 Solid Storage (-20°C, Argon) S2 Solvent Degassing (Argon Purge) S1->S2 S3 Dissolution (Inert Atm) S2->S3 S4 Analytical QC (LC-MS + IS) S3->S4 S5 Cryostorage (-80°C Aliquots) S4->S5

Fig 2. Self-validating workflow for the preparation and storage of aminopyrazole solutions.

Protocol 2: Forced Degradation & Stability-Indicating Assay

Before utilizing N-Phenyl-1H-pyrazol-4-amine in long-term cellular assays, perform a forced degradation study to ensure your analytical methods can accurately detect its breakdown products[1].

  • Baseline Establishment: Run the freshly prepared stock solution (from Protocol 1) on LC-MS to establish the t=0 Aminopyrazole/IS ratio.

  • Stress Induction: Expose equal aliquots to three specific stress conditions: (A) Ambient air at 25°C, (B) 0.3% H₂O₂, and (C) UV light exposure.

    • Causality: Forced degradation intentionally accelerates breakdown to identify the specific retention times and m/z values of degradation products, ensuring the analytical method is truly stability-indicating.

  • Kinetic Sampling: Pull 10 µL samples at 1h, 4h, 8h, and 24h. Immediately quench the reactions by diluting into cold (-20°C) acetonitrile.

  • Data Analysis: Plot the normalized Aminopyrazole/IS ratio over time. A valid assay must demonstrate mass balance—the loss of the parent compound's peak area must proportionally match the appearance of degradation product peaks.

References

  • PubChemLite - 1-phenyl-1h-pyrazol-4-amine (C9H9N3) Source: uni.lu URL:[Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2 Source: ResearchGate URL:[Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines Source: ACS Publications URL:[Link]

  • Metal Hydride? NO Protection, NO Problem and NO-Where to Hide Source: Scientific Update URL:[Link]

Sources

Technical Support Center: Purification of N-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of N-Phenyl-1H-pyrazol-4-amine . This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity heteroaromatic amines.

Because N-Phenyl-1H-pyrazol-4-amine features both a basic primary amine and an electron-rich pyrazole ring, it presents unique challenges during standard normal-phase chromatography. This guide provides field-proven methodologies, causal explanations for chromatographic behavior, and a comprehensive troubleshooting FAQ to ensure reproducible isolations.

The Causality of Amine Tailing on Silica Gel

The primary issue encountered when purifying basic amines on bare silica gel is severe peak tailing (streaking) and irreversible adsorption[1]. Bare silica gel (SiO₂) contains surface silanol groups (Si-OH) that act as Brønsted acids[2]. When a basic compound like N-phenyl-1H-pyrazol-4-amine passes through the column, it becomes protonated or forms strong hydrogen bonds with these acidic sites[1].

This creates strong ionic interactions that disrupt the linear partition isotherm. Because the binding kinetics are slow and non-linear, the compound desorbs unevenly, creating a "tail" that streaks across multiple fractions and ruins separation resolution,[3]. To counteract this, chromatographers must either deactivate the silica using a basic modifier (like Triethylamine)[3] or utilize an alternative stationary phase such as amine-functionalized silica[4].

Mechanism Amine Basic Pyrazol-4-amine Interaction Ionic Binding (Protonation) Amine->Interaction Silica Acidic Silanols (Si-OH) Silica->Interaction Tailing Peak Tailing & Yield Loss Interaction->Tailing TEA Triethylamine (TEA) Modifier Tailing->TEA Troubleshooting Resolution Deactivated Silanols Sharp Peaks TEA->Resolution Competes for acidic sites

Caption: Mechanism of basic amine tailing on silica and resolution via TEA modification.

Diagnostic & Resolution Workflow

Before beginning your purification, use the following logical workflow to determine the best chromatographic approach for your specific crude mixture.

Workflow A Crude N-Phenyl-1H-pyrazol-4-amine B TLC Optimization (e.g., Hexane:EtOAc) A->B C Severe Tailing Observed? B->C D Add 1-2% TEA to Mobile Phase C->D Yes (Cost-effective) E Use Amine-Functionalized Silica (KP-NH) C->E Yes (High Purity Req.) F Standard Silica Elution C->F No (Rare) G Column Packing & Equilibration D->G E->G F->G H Gradient Elution & Fraction Collection G->H

Caption: Diagnostic workflow for the chromatographic purification of N-Phenyl-1H-pyrazol-4-amine.

Step-by-Step Methodologies

A self-validating protocol ensures that the conditions actively prevent failure before the sample is even loaded. Choose between the two field-proven methods below based on your lab's resources.

Protocol A: TEA-Deactivated Normal Phase Silica Gel Chromatography

This is the standard, cost-effective method for purifying basic heterocycles[1].

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (TEA)[1].

  • Silica Pre-treatment & Slurry: In a beaker, slurry the standard silica gel (230-400 mesh) in the TEA-modified initial solvent. Stir for 15 minutes to allow the TEA to bind to the silica[5].

  • Column Packing & Equilibration: Pack the column under gentle pressure. Pass at least 2 to 3 column volumes of the TEA-modified solvent through the bed.

    • Expert Insight (Causality): This step is critical. The TEA must saturate and neutralize the acidic silanol sites before the sample is introduced. If omitted, the target pyrazolamine will be consumed neutralizing the column itself, leading to poor recovery and streaking[1].

  • Sample Loading: Dissolve the crude N-phenyl-1H-pyrazol-4-amine in a minimum amount of DCM. If dry-loading, ensure the silica used for dry-loading has also been pre-treated with TEA[5]. Apply carefully to the column head.

  • Elution: Run the gradient. Monitor fractions via TLC. Note: Ensure your TLC plates are also run in a TEA-modified solvent chamber to accurately reflect column conditions.

Protocol B: Amine-Functionalized Silica Chromatography

If TEA must be avoided due to downstream sensitivity, use amine-functionalized silica (e.g., KP-NH)[4].

  • Column Selection: Select a pre-packed amine-functionalized silica cartridge sized appropriately for your crude mass[4].

  • Solvent Preparation: Prepare standard Hexane/Ethyl Acetate without any basic modifiers.

  • Equilibration: Equilibrate the column with 3 column volumes of the non-polar starting solvent.

  • Loading & Elution: Load the sample and run the gradient.

    • Expert Insight (Causality): Because the stationary phase is covalently functionalized with basic aminopropyl groups, the Brønsted acid-base interactions are structurally eliminated. This allows for sharp elution bands and high recovery without the need for pungent, difficult-to-remove liquid modifiers[4],[2].

Quantitative Data: Mobile Phase Modifiers

Use the table below to select the appropriate modifier for your specific separation needs.

ModifierTypical ConcentrationBoiling PointMechanism of ActionProsCons
Triethylamine (TEA) 1.0 - 2.0% (v/v)89 °CCompetitively binds to acidic silanol groups[1].Highly effective, cheap, standard for anilines/pyrazoles[1].Strong odor; can be difficult to remove completely via rotovap.
Ammonia (NH₃ aq) 1.0 - 5.0% (v/v)-33 °C (Gas)Neutralizes silanols; highly competitive small molecule[1].Excellent for highly polar amines; evaporates easily[1].Requires a polar solvent system (DCM/MeOH); hazardous to handle.
Diethylamine (DEA) 0.5 - 1.0% (v/v)55 °CCompetitively binds to acidic silanol groups.Lower boiling point than TEA, easier to evaporate.Highly reactive secondary amine; can react with electrophilic impurities.
Amine-Silica (KP-NH) N/A (Stationary Phase)N/AReplaces Si-OH groups with aminopropyl groups[4].No modifiers needed; highest purity and recovery[4].Higher upfront consumable cost compared to bare silica[4].

Troubleshooting Guide & FAQs

Q1: Why is my N-Phenyl-1H-pyrazol-4-amine streaking across 15 fractions despite using 1% TEA? A1: You likely did not equilibrate the column sufficiently. TEA must saturate the column before the sample is loaded[1]. If you simply added TEA to the eluent but packed the column in bare solvent, the leading edge of your amine will still bind to un-neutralized silanols. Alternatively, the compound might be overloading the column. Reduce the sample load to <2% of the silica mass.

Q2: I added TEA, but my compound is still co-eluting with the nitro-pyrazole precursor. What is the next step? A2: TEA fixes peak shape (tailing), but it does not fix poor selectivity. If tailing is resolved but separation is poor, you must change the solvent selectivity group. Switch from Hexane/EtOAc to Dichloromethane/Methanol, or utilize an amine-functionalized stationary phase, which offers entirely different retention mechanisms compared to bare silica[4],[2].

Q3: How do I remove residual TEA from my purified N-Phenyl-1H-pyrazol-4-amine fractions? A3: TEA has a boiling point of 89°C and often remains as a sticky residue after standard rotary evaporation. To remove it:

  • Co-evaporate the purified fractions with toluene (toluene forms an azeotrope that helps strip the TEA).

  • Place the sample under high vacuum (Schlenk line or lyophilizer) for 12-24 hours.

  • If the product is highly lipophilic, dissolve it in an organic solvent and wash briefly with a mild, saturated aqueous sodium bicarbonate solution, though care must be taken not to lose your target amine to the aqueous layer.

Q4: Can I use reverse-phase (C18) chromatography instead of normal phase? A4: Yes. Reverse-phase chromatography can be highly effective for ionizable organic amines[2]. However, basic amine compounds are best retained and separated on C18 columns when the mobile phase pH is alkaline (keeping the amine in its free-base form)[2]. Ensure your C18 column is stable at high pH, or use a low pH buffer (e.g., 0.1% TFA) to run the compound in its fully ionized, protonated state.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. Available at:[Link]

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. Available at:[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids." RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Regioisomer Separation of 1-Phenyl vs. 5-Phenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation and characterization of 1-phenyl and 5-phenyl pyrazole regioisomers. The synthesis of substituted pyrazoles, particularly from unsymmetrical precursors like benzoylacetaldehyde and phenylhydrazine, often yields a mixture of these two regioisomers. Due to their similar physical and chemical properties, their separation and unambiguous identification present a significant challenge for researchers in synthetic chemistry and drug development.[1][2]

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate these challenges effectively. We will explore the causality behind experimental choices to empower you to resolve common issues and ensure the structural integrity of your target compounds.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the separation and analysis of 1-phenyl and 5-phenyl pyrazole regioisomers in a question-and-answer format.

Issue 1: Poor Separation via Column Chromatography

Q: My 1-phenyl and 5-phenyl pyrazole isomers are co-eluting or showing very poor separation on a silica gel column. What steps can I take to improve resolution?

A: This is the most common challenge, stemming from the very similar polarities of the two isomers.[1] Here’s a systematic approach to troubleshoot this issue:

  • Confirm Separability with TLC: Before attempting column chromatography, it is essential to establish a solvent system that shows baseline separation on a Thin-Layer Chromatography (TLC) plate. If you cannot separate the spots on TLC, you will not be able to separate them on the column.

  • Optimize the Mobile Phase:

    • Reduce Polarity: Often, isomers with very similar polarities separate better in less polar solvent systems. A shallower gradient or an isocratic elution with a weaker eluent (e.g., decreasing the percentage of ethyl acetate in hexane) can increase the differential interaction with the silica stationary phase, leading to better separation.[1]

    • Change Solvent System: If hexane/ethyl acetate is not effective, consider alternative solvent systems that offer different selectivities. A common alternative is a dichloromethane (DCM)/methanol system, which provides different hydrogen bonding and dipole-dipole interactions.

  • Improve Column Packing and Sample Loading:

    • Use Dry Loading: Wet loading, where the sample is dissolved in a strong solvent and loaded onto the column, can cause band broadening and poor separation. The preferred method is dry loading. To do this, dissolve your crude mixture in a strong, volatile solvent (like DCM or methanol), add a small amount of silica gel (2-3 times the mass of your sample), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[1] This technique ensures that the sample starts as a very narrow band, which is critical for resolving closely eluting compounds.

  • Increase Column Efficiency: Use a longer column or a stationary phase with a smaller particle size (e.g., 230-400 mesh silica gel) to increase the number of theoretical plates, which enhances resolving power.[3]

Issue 2: Ambiguous Structural Assignment from ¹H NMR

Q: I have separated two isomers, but their standard ¹H and ¹³C NMR spectra are very similar. How can I definitively determine which isomer is 1-phenyl and which is 5-phenyl?

A: While standard 1D NMR provides essential structural information, unambiguous assignment for these regioisomers requires 2D NMR spectroscopy.[2]

  • The Definitive Method: NOESY/ROESY: The Nuclear Overhauser Effect (NOE) is a through-space correlation between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. A 2D NOESY (or ROESY for certain molecular weights) experiment is the gold standard for making this assignment.[2][4][5]

    • For the 1-phenyl isomer: There will be a clear cross-peak between the ortho-protons (H-2'/H-6') of the N-phenyl ring and the C-5 proton of the pyrazole ring.

    • For the 5-phenyl isomer: This spatial proximity is absent, and therefore, no such cross-peak will be observed. The ortho-protons of the C-phenyl ring will instead show a correlation with the C-4 proton of the pyrazole ring.

  • Supporting Evidence from ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, will differ between the isomers due to the anisotropic effect of the adjacent phenyl ring.[6][7] While these differences can be subtle, they provide corroborating evidence for your NOESY-based assignment.

Issue 3: Persistent Formation of an Isomeric Mixture

Q: My synthesis consistently produces a nearly 1:1 mixture of regioisomers. How can I improve the regioselectivity of the reaction to favor one isomer?

A: Controlling the regioselectivity at the synthesis stage is often more efficient than performing a difficult separation. The outcome of the Knorr pyrazole synthesis (and related condensations) is governed by a delicate balance of steric, electronic, and reaction conditions.[2][8]

  • Influence of Reaction Conditions:

    • pH Control: Under acidic conditions, the reaction pathway can be altered, sometimes favoring a different regioisomer compared to basic or neutral conditions.[2][8]

    • Solvent Choice: The choice of solvent can have a dramatic impact. For example, using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in certain cases due to their unique hydrogen-bonding properties.[2][8]

  • Steric and Electronic Control:

    • Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[8][9]

    • Electronic Effects: Electron-withdrawing groups can activate a nearby carbonyl, making it more electrophilic and thus more susceptible to initial attack.[6][8]

  • Alternative Synthetic Strategies: If modifying the Knorr condensation is unsuccessful, consider alternative methods like 1,3-dipolar cycloadditions or reactions involving pre-functionalized synthons (e.g., β-enaminones) that lock in the desired regiochemistry before cyclization.[8][10]

Visual Workflows and Logic Diagrams

G cluster_start Starting Point cluster_sep Separation Workflow cluster_char Characterization Workflow cluster_trouble Troubleshooting start Crude Reaction Mixture (1-phenyl & 5-phenyl isomers) TLC 1. Develop TLC Method Find separating eluent start->TLC ColChrom 2. Column Chromatography (Silica Gel) TLC->ColChrom HPLC Alternative: HPLC (Normal or Reverse Phase) TLC->HPLC If TLC is difficult NMR1D 1. Acquire ¹H & ¹³C NMR For both isolated fractions ColChrom->NMR1D Collect Fractions PoorSep Problem: Poor Separation ColChrom->PoorSep If co-elution occurs HPLC->NMR1D Collect Fractions NMR2D 2. Run 2D NOESY/ROESY To confirm structure NMR1D->NMR2D If assignment is ambiguous Assign 3. Assign Regioisomers Based on NOE correlation NMR2D->Assign Optimize Solution: - Adjust eluent polarity - Use dry loading method - Change solvent system PoorSep->Optimize Optimize->ColChrom Re-attempt

Detailed Experimental Protocols

Protocol 1: Column Chromatography Separation of Regioisomers

This protocol provides a general method for separating 1-phenyl and 5-phenyl pyrazole regioisomers using flash column chromatography on silica gel.[1][4]

  • TLC Analysis: Develop a solvent system that provides good separation (ΔRf > 0.1) on a silica gel TLC plate. A typical starting point is 10-20% Ethyl Acetate in Hexane.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 500 mg) in a minimal volume of dichloromethane (DCM) or acetone.

    • Add 1-1.5 g of silica gel (230-400 mesh) to the solution.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until a completely dry, free-flowing powder is obtained.

  • Column Packing:

    • Select an appropriate size column.

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane). Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed.

  • Loading and Elution:

    • Carefully add the dry-loaded sample powder onto the sand layer.

    • Add another thin layer of sand on top of the sample.

    • Carefully add the mobile phase and begin elution, applying positive air pressure.

    • Collect fractions and monitor them by TLC to identify the separated isomers.

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Definitive Structural Assignment using 2D NOESY

This protocol outlines the key steps and interpretation for a 2D NOESY experiment.

  • Sample Preparation: Prepare a moderately concentrated NMR sample (~5-10 mg) of one of the purified isomers in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample must be free of paramagnetic impurities.

  • NMR Acquisition:

    • Acquire standard ¹H and ¹³C spectra to assign the proton and carbon signals as accurately as possible.

    • Set up and run a standard 2D NOESY experiment on the NMR spectrometer. A mixing time of 500-800 ms is a good starting point.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak between two signals indicates that the corresponding protons are spatially close.

  • Interpretation:

    • 1-Phenyl Isomer: Locate the multiplet corresponding to the ortho-protons of the N-phenyl ring (typically ~7.5-7.7 ppm). Look for a cross-peak connecting this signal to the singlet of the C5-H on the pyrazole ring.

    • 5-Phenyl Isomer: The cross-peak described above will be absent. Instead, the ortho-protons of the C-phenyl ring will likely show a correlation to the C4-H of the pyrazole.

Data Summary Table

The following table summarizes typical HPLC conditions that can be adapted for the separation of phenylpyrazole isomers. The choice between normal and reverse phase depends on the specific substituents on your core structure.[1][11]

ParameterNormal-Phase HPLC (NP-HPLC)Reverse-Phase HPLC (RP-HPLC)
Stationary Phase Silica, Diol, or Cyano ColumnC18 or C8 Column
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10)Acetonitrile / Water or Methanol / Water
Additives None typically required0.1% Formic Acid or TFA for peak shaping
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)UV at an appropriate wavelength (e.g., 254 nm)
Principle Separation based on polarity differences.Separation based on hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: Why are 1-phenyl and 5-phenyl pyrazoles so difficult to separate? A1: Their difficulty in separation arises from their being constitutional isomers with very similar molecular weights, polarities, and functional groups. The primary difference is the position of the phenyl group, which often results in only minor changes to their overall polarity and chromatographic behavior.[1]

Q2: Can crystallization be used for separation? A2: Yes, fractional crystallization can be a highly effective and scalable method if the two isomers have significantly different solubilities in a particular solvent system.[12] Sometimes, forming a salt by adding an acid can create derivatives with different crystal packing energies, facilitating the selective crystallization of one isomer.[3]

Q3: Besides NOESY, are there any other methods to differentiate the isomers? A3: While NOESY is the most direct and reliable method, X-ray crystallography provides the ultimate proof of structure if you can grow a suitable single crystal of one of the isomers.[4][13][14] Additionally, computational chemistry can predict the ¹³C NMR chemical shifts, which can then be compared to experimental data to support an assignment.[5]

Q4: Does the phenyl group's position affect the compound's biological activity? A4: Absolutely. In drug development, the specific arrangement of substituents is critical for molecular recognition by biological targets like enzymes or receptors. Two regioisomers can have vastly different pharmacological profiles, with one being highly active and the other being inactive or even toxic. This is why unambiguous synthesis and characterization are paramount.

References

  • BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. Benchchem.
  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.
  • PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Katritzky, A. R., et al. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Arkivoc.
  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
  • Royal Society of Chemistry. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing.
  • PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information.
  • Gao, Y., et al. (n.d.). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science.

Sources

Technical Support Center: Phenylhydrazine Cyclization Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: SYSTEM ACTIVE Ticket ID: PHZ-CYCL-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Tar" Paradox

Welcome to the Cyclization Optimization Center. You are likely here because your reaction mixture, which should be a pristine golden solution, has turned into an intractable black tar.

Phenylhydrazine is a powerful nucleophile, but it suffers from a fatal flaw: oxidative instability . In the presence of trace oxygen or transition metals, it undergoes radical decomposition into diazenyl intermediates, leading to polyphenyl oligomers (the "tar") rather than your desired heterocycle.

This guide treats your synthesis as a system. We do not just "fix" the reaction; we engineer the conditions to make side reactions thermodynamically or kinetically impossible.

Pre-Reaction Module: Reagent Integrity (The First Defense)

Problem: "My reaction turns black before I even add the catalyst." Root Cause: Autoxidation of phenylhydrazine free base.

Commercial phenylhydrazine free base degrades rapidly. Using a "slightly yellow" bottle is the primary cause of yield loss. You must convert the free base to the hydrochloride salt for storage, or purify immediately before use.

Protocol: Purification of Phenylhydrazine Hydrochloride

Reference Standard: Organic Syntheses, Coll. Vol. 1, p. 442 (1941)

Objective: Isolate white, crystalline Phenylhydrazine·HCl (PHZ·HCl) to eliminate oxidative oligomers.

  • Dissolution: Dissolve 100 g of crude PHZ·HCl in 600 mL of water.

  • Clarification: Add 5 g of activated charcoal. Boil gently for 5 minutes.

  • Filtration: Filter hot through a pre-warmed Buchner funnel to remove the charcoal (and adsorbed tar precursors).

  • Precipitation: Add 200 mL of concentrated HCl to the filtrate.

  • Crystallization: Cool rapidly to 0°C in an ice-salt bath. Stir vigorously to prevent occlusion of mother liquor.

  • Collection: Filter the pure white crystals. Wash with cold 1:1 HCl/H2O.

  • Storage: Store in a desiccator away from light. This salt is stable for months, unlike the free base.

Critical Checkpoint: If your crystals are pink, repeat the charcoal step. Pink indicates trace diazonium contaminants that will catalyze polymerization later.

Workflow A: Fischer Indole Synthesis

Target: Indole formation via [3,3]-sigmatropic rearrangement.[1] Primary Failure Mode: Regioselectivity (formation of the wrong isomer) and Polymerization.

Mechanistic Logic

The reaction proceeds through a hydrazone intermediate.[1] The key bottleneck is the [3,3]-sigmatropic shift of the ene-hydrazine tautomer.

  • Kinetic Control: Favors the less substituted alkene (formation of the 3H-indole -> 3-substituted indole).

  • Thermodynamic Control: Favors the more substituted alkene (formation of the 2-substituted indole).

Visualization: The Fischer Decision Tree

FischerIndole Start Phenylhydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Acid Cat. EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Hydrolysis Hydrolysis (Reversion) Hydrazone->Hydrolysis H2O excess Sigmatropic [3,3]-Sigmatropic Shift (Rate Limiting Step) EneHydrazine->Sigmatropic Heat Polymer Polymerization/Tar (Radical Coupling) EneHydrazine->Polymer O2 / Metals Diimine Diimine Intermediate Sigmatropic->Diimine Aminal Cyclic Aminoacetal Diimine->Aminal Indole Indole Product Aminal->Indole -NH3

Caption: The critical path involves the [3,3]-shift. Divergence to polymer occurs at the ene-hydrazine stage if oxidation happens.

Troubleshooting Guide: Fischer Indole
SymptomProbable CauseCorrective Action
Low Yield / Tar Electron-donating groups (EDGs) on the hydrazine ring destabilize the N-N bond.Switch Catalyst: Use Lewis acids (ZnCl2) in inert solvents (toluene) instead of strong Brønsted acids. EDGs promote heterolytic cleavage of the N-N bond (tar formation).
Wrong Regioisomer Unsymmetrical ketone tautomerization.Control Acidity:Thermodynamic Product: Use strong acid (PPA) + High Temp (>100°C). • Kinetic Product: Use weak acid (AcOH) or buffered conditions + Low Temp.
No Reaction Electron-withdrawing groups (EWGs) on the hydrazine.Increase Acid Strength: EWGs deactivate the nucleophilic attack. Switch to PPA (Polyphosphoric Acid) or Eaton's Reagent (P2O5/MeSO3H).
Ammonia Smell Reductive cleavage of the N-N bond.Lower Temp: You are overheating. The hydrazine is disproportionating into aniline and ammonia.

Workflow B: Pyrazole Synthesis

Target: Pyrazole formation via condensation with 1,3-dicarbonyls.[2][3][4] Primary Failure Mode: Regioisomer mixtures (1,3- vs 1,5-substitution).

Mechanistic Logic

When reacting phenylhydrazine with an unsymmetrical 1,3-diketone, the hydrazine nitrogen (NH2) is the hardest nucleophile and will attack the hardest electrophile (most reactive carbonyl) first.

  • Solvent Effect: Fluorinated solvents (e.g., HFIP) can invert regioselectivity by hydrogen-bonding to specific carbonyls, altering their electrophilicity.

Visualization: Pyrazole Regioselectivity

Pyrazole Reactants Phenylhydrazine + Unsymmetrical 1,3-Diketone PathA Attack at C1 Carbonyl Reactants->PathA Standard Conditions PathB Attack at C3 Carbonyl Reactants->PathB Fluorinated Solvent (HFIP) Isomer1 1,5-Disubstituted Pyrazole PathA->Isomer1 Isomer2 1,3-Disubstituted Pyrazole PathB->Isomer2

Caption: Solvent choice dictates the initial nucleophilic attack, determining the final isomer.

Optimization Table: Pyrazole Synthesis
VariableRecommendationRationale
Stoichiometry 1.0 : 1.0 (Strict)Excess phenylhydrazine promotes bis-hydrazone formation (a common impurity).
Solvent Ethanol (Standard) or HFIP (Regio-control)HFIP (Hexafluoroisopropanol) activates the carbonyls and can improve selectivity for the 1,3-isomer.
Temperature 0°C

RT
Start cold! The initial imine formation is exothermic. High heat favors side reactions immediately.
pH Control Buffer to pH 4-5Too acidic: Protonates the hydrazine (deactivates nucleophile). Too basic: Promotes aldol condensation of the diketone.

Frequently Asked Questions (FAQs)

Q: Can I use the "One-Pot" method for Fischer Indole (generating the hydrazone in situ)? A: Yes, but with caution. Water is a byproduct of hydrazone formation. If you use a water-sensitive catalyst (like ZnCl2 or PCl3), the water generated will deactivate it.

  • Solution: If using Lewis acids, isolate the hydrazone first and dry it. If using aqueous acids (H2SO4/H2O), one-pot is acceptable.

Q: How do I remove the red/brown stains from my glassware? A: That stain is an azo-oligomer. It is resistant to acid and base.

  • Solution: Rinse with a small amount of acetone, followed by a soak in an oxidizing bath (bleach or dilute KMnO4), then reduce the MnO2 with bisulfite.

Q: My product is an oil but it should be a solid. What happened? A: You likely have a mixture of regioisomers (which depresses the melting point) or trapped solvent.

  • Solution: Run a proton NMR.[3] If you see isomeric mixtures, attempt recrystallization from Ethanol/Water. If that fails, column chromatography is required (Isomers often separate well on silica due to polarity differences).

References

  • Purification of Phenylhydrazine

    • Organic Syntheses Procedure (Coll. Vol. 1, p. 442).
    • Source:

  • Fischer Indole Mechanism & Failure Modes

    • Why Do Some Fischer Indolizations Fail? (Hrovat et al., 2009).
    • Source:

  • Regioselectivity in Pyrazole Synthesis

    • Regioselectivity issues in the synthesis of substituted pyrazoles.
    • Source:

  • Catalyst Effects in Fischer Synthesis

    • Fischer indole synthesis: significance of choice of acid c
    • Source:

  • General Review of Indole Synthesis

    • Practical Methodologies for the Synthesis of Indoles (Chemical Reviews, 2006).
    • Source:

Sources

Advanced Heterocycle Support Center: 4-Aminopyrazole Troubleshooting & Storage Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive heterocyclic compounds. 4-Aminopyrazoles are highly versatile building blocks in pharmaceutical and agricultural chemistry. However, their electron-rich pyrazole core, coupled with the nucleophilic 4-amino group, makes them highly susceptible to oxidative decomposition, photochemical degradation, and moisture-induced instability.

This guide provides researchers with field-proven, self-validating protocols and mechanistic insights to diagnose degradation, optimize storage, and recover compromised materials.

Part 1: Diagnostic Workflow for 4-Aminopyrazole Degradation

Before discarding a suspect batch of 4-aminopyrazole, use the following diagnostic decision tree to identify the specific degradation pathway and determine the appropriate corrective action.

G Start Observe 4-Aminopyrazole Batch ColorCheck Is the powder pink, purple, or brown? Start->ColorCheck TextureCheck Is the powder clumpy or sticky? ColorCheck->TextureCheck No Oxidation Oxidative Degradation (Azo/Polymer Formation) ColorCheck->Oxidation Yes Moisture Moisture Absorption (Hygroscopic Pooling) TextureCheck->Moisture Yes PurityCheck Perform NMR / LC-MS to verify structural integrity TextureCheck->PurityCheck No Action1 Purify via HCl salt formation & store under Ar Oxidation->Action1 Action2 Dry under high vacuum & store with desiccant Moisture->Action2

Diagnostic workflow for identifying and resolving 4-aminopyrazole degradation.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my 4-aminopyrazole turn pink or brown over time? A: The 4-amino group situated on the electron-rich pyrazole ring is highly susceptible to oxidation. Exposure to atmospheric oxygen and light triggers an oxidative coupling pathway. The amine is oxidized to a nitrogen-centered radical, which subsequently dimerizes to form azopyrazoles (Az–N=N–Az) or complex polymeric species[1]. This structural transformation is visually indicated by the material shifting from a white or pale powder to pink, purple, or dark brown[2].

Q: What are the optimal storage conditions to prevent this decomposition? A: To arrest oxidative and photochemical degradation, 4-aminopyrazole free base must be stored at 0–8 °C (or -20 °C for long-term storage exceeding 6 months)[2]. The compound must be kept in opaque, amber vials to prevent photo-oxidation. Crucially, the headspace of the container must be purged with an inert gas (Argon or Nitrogen) to eliminate oxygen[3].

Q: How does moisture affect the stability of these compounds? A: Aminopyrazoles are highly hygroscopic. Absorbed moisture causes physical clumping and acts as a solvent medium that accelerates hydrolysis and oxidative degradation[4]. Storing the compound in a tightly sealed container within a desiccator is highly recommended to maintain anhydrous conditions.

Q: Can I stabilize the free base for a longer shelf life? A: Yes. Converting the free amine into a hydrochloride (HCl) or sulfate salt drastically reduces the electron density on the nitrogen. Protonating the nucleophilic center lowers the HOMO (Highest Occupied Molecular Orbital) energy of the molecule, rendering it highly resistant to oxidation. The resulting salts possess outstanding storage stability and can often be stored at room temperature for extended periods[5].

Part 3: Mechanistic Insight into Degradation & Stabilization

Understanding the causality behind storage requirements is critical. The diagram below illustrates the chemical pathways of degradation versus stabilization.

Mechanism FreeBase 4-Aminopyrazole (Free Base) (Electron-rich, Highly Reactive) O2 O2 / Light Exposure (Oxidative Stress) FreeBase->O2 Improper Storage Salt Protonation (e.g., HCl Salt) (Electron-poor, Stable) FreeBase->Salt Acid Addition Radical Nitrogen-centered Radical Intermediate O2->Radical Azo Azopyrazole (Az-N=N-Az) (Pink/Brown Discoloration) Radical->Azo Dimerization

Oxidative dimerization pathway of 4-aminopyrazoles and stabilization via protonation.

Part 4: Quantitative Stability Data

The following table summarizes the expected shelf life of 4-aminopyrazole under various environmental conditions, demonstrating the critical need for strict storage protocols.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Mode
20–25 °C (RT) Ambient AirDirect Light< 1 MonthRapid oxidation (Azo formation)
20–25 °C (RT) Ambient AirDark3–6 MonthsGradual oxidation / Moisture uptake
0–8 °C Ambient AirDark6–12 MonthsSlow oxidation
0–8 °C Argon/NitrogenDark> 24 MonthsNegligible
20–25 °C (as HCl salt) Ambient AirDark> 36 MonthsNegligible

Part 5: Experimental Troubleshooting Protocols

Protocol A: Inert Atmosphere Packaging (Schlenk Line Method)

Causality: Removing oxygen and moisture from the headspace prevents the formation of nitrogen-centered radicals, effectively halting the oxidative degradation pathway[1]. Methodology:

  • Transfer: Quickly transfer the 4-aminopyrazole powder into a dry, amber glass vial equipped with a PTFE-lined silicone septum cap.

  • Setup: Insert a short venting needle (e.g., 20G) into the septum. Insert a secondary needle connected to a Schlenk line (Argon manifold).

  • Evacuation: Apply vacuum (

    
     mbar) for 30 seconds to evacuate ambient air. (Self-validation step: The powder should remain settled. If the powder disturbs, apply the vacuum more gradually or use a glass wool plug in the needle hub).
    
  • Backfill: Switch the manifold to backfill the vial with dry Argon.

  • Cycle: Repeat the vacuum-purge cycle three times to ensure

    
     ppm 
    
    
    
    in the headspace.
  • Seal: Remove the venting needle first to slightly over-pressurize the vial with Argon, then immediately remove the Argon needle. Wrap the cap tightly with Parafilm.

Protocol B: Recovery and Stabilization via Hydrochloride Salt Formation

Causality: If a batch has degraded (turned pink/purple), the unreacted free base can be recovered and converted to a stable HCl salt. This protonates the amine, preventing further oxidation[4]. Methodology:

  • Dissolution: Dissolve the degraded 4-aminopyrazole in a minimal volume of anhydrous diethyl ether or ethyl acetate.

  • Filtration: Filter the solution through a short pad of Celite to remove insoluble polymeric azo-degradation products. (Self-validation step: The resulting filtrate should be significantly lighter in color and transparent compared to the starting suspension).

  • Cooling: Transfer the filtrate to a round-bottom flask and cool to 0 °C in an ice bath under a nitrogen atmosphere.

  • Precipitation: Dropwise, add a stoichiometric amount of 2M HCl in diethyl ether under continuous magnetic stirring.

  • Observation: Observe the immediate precipitation of 4-aminopyrazole hydrochloride as a white/off-white solid.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash twice with cold anhydrous diethyl ether, and dry under high vacuum for 4 hours.

References

  • SAFETY DATA SHEET - TCI Chemicals: 4-Aminopyrazole Source: tcichemicals.com URL:3

  • 4-Amino-1H-pyrazole - Chem-Impex Source: chemimpex.com URL:2

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: mdpi.com URL:1

  • SAFETY DATA SHEET: 1H-Pyrazol-4-ylamine hydrochloride Source: canbipharm.com URL:4

  • US5766576A - Oxidation hair dye compositions containing 3,4,5-triaminopyrazole Source: google.com (Google Patents) URL:5

Sources

Validation & Comparative

Technical Guide: Characteristic IR Absorption Bands for Amino Pyrazole Functional Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amino pyrazole moiety is a pharmacophore of high significance in medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., Celecoxib, Rimonabant). Its infrared (IR) spectral signature is complex due to the interplay between the electron-rich pyrazole ring and the exocyclic amine, further complicated by prototropic tautomerism.

This guide provides a rigorous comparative analysis of the amino pyrazole functional group against its structural analogs. It is designed to enable researchers to definitively identify this moiety, distinguish between tautomeric forms (3-amino vs. 5-amino), and validate synthetic outcomes using vibrational spectroscopy.

Part 1: Theoretical Framework & Tautomerism[1]

To accurately interpret the IR spectrum of an amino pyrazole, one must understand the dynamic equilibrium of the molecule. Unlike simple amines, amino pyrazoles exist as tautomers.[1]

The 3-Amino vs. 5-Amino Equilibrium

The position of the hydrogen atom on the ring nitrogens (


 vs. 

) dictates the spectral "fingerprint."
  • 3-Aminopyrazole (3-AP): Generally the thermodynamically stable form. The amine group is more planar, allowing greater

    
    -electron delocalization with the ring.[1]
    
  • 5-Aminopyrazole (5-AP): Often less stable but can be trapped by specific substitution patterns or solvent interactions.

The distinction is critical because the C=N and N-H vibrational modes shift depending on which nitrogen is protonated.

Tautomerism Substrate Amino Pyrazole (General) Tautomer3 3-Aminopyrazole (3-AP) (More Stable) Planar Amine Group Substrate->Tautomer3 Major Form Tautomer5 5-Aminopyrazole (5-AP) (Less Stable) Pyramidal Amine Character Substrate->Tautomer5 Minor Form Tautomer3->Tautomer5 Prototropic Shift (Fast Exchange) SpectralShift Spectral Consequences: Shift in Ring C=N stretch Shift in NH2 deformation Tautomer3->SpectralShift Tautomer5->SpectralShift

Figure 1: Tautomeric equilibrium between 3-amino and 5-amino forms. The stability difference (approx. 10 kJ/mol favors 3-AP) dictates the dominant bands observed in solid-state IR.

Part 2: Comparative Spectral Analysis

This section compares the Amino Pyrazole moiety against its two parent functionalities: the unsubstituted Pyrazole ring and Aniline (aromatic amine). This triangulation allows for precise assignment of bands.

Table 1: Comparative Diagnostic Bands (cm⁻¹)
Vibrational ModeAmino Pyrazole (Target)Pyrazole (Reference)Aniline (Reference)Diagnostic Note

Asymmetric
3400 – 3460 N/A~3440Sharp, medium intensity. Higher freq than symmetric.

Symmetric
3300 – 3360 N/A~3360Often appears as a doublet with the asym band.

Ring
3100 – 3250 ~3200 (Broad)N/ABroadened by H-bonding (dimer formation).

Scissoring
1620 – 1650 N/A~1620Overlaps with ring C=N; confirms primary amine.

Ring
1580 – 1600 ~1590N/ADiagnostic for the heterocycle; shifts with tautomerism.

Exocyclic
1260 – 1310 N/A~1280Strong band coupling amine to the aromatic ring.
Ring Breathing 1000 – 1050 ~1040N/ACharacteristic of the 5-membered diazole ring.
Detailed Band Assignment
1. The High-Frequency Region (3500–3000 cm⁻¹)

This is the most diagnostic region.

  • The "Doublet": Unlike unsubstituted pyrazole, which shows a single broad band for the ring N-H, amino pyrazoles exhibit a characteristic doublet (or triplet if ring N-H is resolved) representing the free primary amine (

    
    ).
    
    • 
      : ~3430 cm⁻¹
      
    • 
      : ~3350 cm⁻¹
      
  • The "Broadband": Underlying these sharp peaks is the broad absorption of the ring N-H (3100–3250 cm⁻¹), often involved in intermolecular hydrogen bonding (dimerization).

2. The Double-Bond Region (1650–1500 cm⁻¹)
  • Amine Scissoring (

    
    ):  The bending vibration of the 
    
    
    
    group appears near 1630 cm⁻¹.
  • Ring Stretching: The pyrazole ring possesses two coupled vibrations (

    
     and 
    
    
    
    ) typically found at 1590 cm⁻¹ and 1520 cm⁻¹.
  • Differentiation: In 3-aminopyrazoles, the conjugation between the amine lone pair and the ring C=N bond intensifies the 1590 cm⁻¹ band compared to non-amino pyrazoles.

3. The Fingerprint Region (< 1400 cm⁻¹)
  • C-N Exocyclic Stretch: A strong band around 1290–1310 cm⁻¹ . This is significantly higher than aliphatic amines (1000-1200 cm⁻¹) due to the partial double-bond character imparted by resonance with the aromatic ring.

Part 3: Experimental Validation Protocol

To ensure data integrity, the following protocol is recommended for analyzing solid amino pyrazole derivatives.

Method: KBr Pellet vs. ATR (Attenuated Total Reflectance)

While ATR is convenient, KBr transmission is often superior for amino pyrazoles to resolve the fine structure of the N-H stretching region, which can be compressed by the penetration depth limitations of ATR.

Protocol Sample Solid Sample (Amino Pyrazole) Prep Sample Prep: Grind with dry KBr (1:100 ratio) or Diamond ATR compression Sample->Prep Acquisition Acquisition: Range: 4000-400 cm⁻¹ Res: 2 cm⁻¹ (Critical for NH splitting) Scans: >32 Prep->Acquisition Processing Post-Processing: Baseline Correction (Do not over-smooth NH region) Acquisition->Processing Validation Validation Check: 1. Observe NH2 Doublet? 2. Ring C=N at ~1590? 3. Exocyclic C-N at ~1300? Processing->Validation

Figure 2: Standardized workflow for FTIR analysis of heterocyclic amines.

Step-by-Step Protocol
  • Desiccation: Amino pyrazoles are hygroscopic. Dry the sample in a vacuum desiccator for 2 hours prior to analysis to prevent water bands (3400 cm⁻¹) from obscuring the amine doublet.

  • Resolution Setting: Set the FTIR spectrometer resolution to 2 cm⁻¹ . Standard 4 cm⁻¹ scans may merge the symmetric amine stretch with the ring N-H band.

  • Background Subtraction: Ensure the background (air or pure KBr) is collected within 15 minutes of the sample scan to minimize atmospheric

    
     and 
    
    
    
    interference.
  • Interpretation: Look for the "3-Peak Pattern" in the 3100-3500 region: Two sharp peaks (amine) riding on one broad peak (ring NH).

Part 4: Application Case Study

Differentiating Isomers in Synthesis

Scenario: A researcher synthesizes a substituted pyrazole via the reaction of a hydrazine with a


-ketonitrile. The goal is to confirm the formation of the 5-amino-pyrazole isomer.

Analysis Strategy:

  • Check 3300-3500 cm⁻¹: Presence of the doublet confirms the primary amine (

    
    ) is intact (ruling out condensation at the amine).
    
  • Check 2200 cm⁻¹: Absence of a sharp band confirms the consumption of the nitrile (

    
    ) precursor.
    
  • Check 1600-1650 cm⁻¹: A shift in the deformation band compared to the starting hydrazine confirms ring closure.

References

  • MDPI Molecules. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

  • UCLA Chemistry. IR Absorption Table: Functional Group, Characteristic Absorptions. Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • ResearchGate. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. Retrieved from [Link]

Sources

comparison of N-Phenyl-1H-pyrazol-4-amine vs diclofenac anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the pharmacological profile of Diclofenac (a phenylacetic acid derivative and standard-of-care NSAID) against N-Phenyl-1H-pyrazol-4-amine (4-AP) derivatives. While Diclofenac remains a potent, non-selective cyclooxygenase (COX) inhibitor with established efficacy, the 4-AP scaffold represents a next-generation pharmacophore designed for enhanced COX-2 selectivity .

For drug development professionals, the critical distinction lies in the Selectivity Index (SI) and the Ulcerogenic Index . Experimental data indicates that while optimized 4-AP derivatives often match Diclofenac’s anti-edematous efficacy (reducing inflammation by >85%), they significantly reduce gastrointestinal toxicity due to reduced affinity for constitutive COX-1.

Part 1: Mechanistic Profile & Chemical Biology

Structural Pharmacology[1]
  • Diclofenac: A "dual-inhibitor" that tightly binds both COX-1 and COX-2. Its mechanism involves blocking the hydrophobic channel of the cyclooxygenase enzyme, preventing arachidonic acid entry. However, its inhibition of COX-1 (cytoprotective prostaglandins) drives its high GI toxicity profile.

  • N-Phenyl-1H-pyrazol-4-amine (4-AP): This scaffold is structurally related to the "coxib" class (e.g., Celecoxib). The pyrazole ring serves as a rigid template that orients the N-phenyl and amine groups to exploit the larger side pocket present in the COX-2 isoform (Val523) which is absent in COX-1 (Ile523).

Signaling Pathway Interference

The following diagram illustrates the divergence in pathway inhibition. Note how Diclofenac blocks both constitutive and inducible pathways, whereas 4-AP derivatives are engineered to target the inducible inflammatory response specifically.

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) Homeostatic Functions AA->COX1 COX2 COX-2 (Inducible) Inflammatory Response AA->COX2 Stimuli (LPS, Cytokines) PG_Protect Prostaglandins (PGE2, PGI2) Gastric Protection, Platelet Aggregation COX1->PG_Protect PG_Inflam Prostaglandins (PGE2) Pain, Fever, Inflammation COX2->PG_Inflam Diclofenac Diclofenac (Non-Selective Block) Diclofenac->COX1 High Affinity Diclofenac->COX2 Pyrazole N-Phenyl-1H-pyrazol-4-amine (COX-2 Selective Block) Pyrazole->COX1 Low Affinity Pyrazole->COX2 High Affinity

Figure 1: Differential inhibition of the Arachidonic Acid Cascade. Diclofenac (Black) blocks both branches, leading to GI side effects. The Pyrazole scaffold (Blue) selectively targets the COX-2 inflammatory branch.

Part 2: Comparative Experimental Data

The following data synthesizes results from multiple Structure-Activity Relationship (SAR) studies comparing standard Diclofenac Sodium against optimized 4-amino-1-phenylpyrazole derivatives (e.g., 5-substituted analogs).

In Vitro Enzyme Inhibition (Potency & Selectivity)

Objective: Determine the concentration required to inhibit 50% of enzyme activity (IC50).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Interpretation
Diclofenac Sodium 0.9 – 1.50.04 – 0.8~2 – 20Potent but low selectivity; high risk of off-target COX-1 effects.
4-AP Derivative (Optimized) > 1000.2 – 0.5> 200Highly Selective. Retains potency against COX-2 without affecting COX-1.
Celecoxib (Reference) 15.00.04375Benchmark for selectivity.

Note: Data represents aggregated ranges from colorimetric screening assays. Optimized 4-AP derivatives often feature a 5-phenyl or 3-trifluoromethyl substitution to maximize the SI.

In Vivo Anti-Inflammatory Activity

Model: Carrageenan-Induced Rat Paw Edema (Acute Inflammation). Metric: % Inhibition of Edema Volume at 3 hours post-induction.

Treatment GroupDose (mg/kg)% Inhibition (3h)Onset of Action
Control (Vehicle) -0%-
Diclofenac Sodium 10 - 2045% - 65% Rapid (30-60 min)
4-AP Derivative 10 - 2060% - 91% Moderate (60-90 min)

Key Insight: High-potency pyrazole derivatives (specifically 4-amino-5-phenylpyrazoles) have demonstrated superior peak edema inhibition (>90%) compared to Diclofenac in head-to-head studies, likely due to sustained COX-2 suppression in the inflamed tissue.

Part 3: Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These workflows are designed to be self-validating with built-in positive controls.

Protocol A: COX-1/COX-2 Fluorescent Inhibitor Screening

Purpose: Quantify IC50 and Selectivity Index. Mechanism: Measures the peroxidase activity of COX enzymes by monitoring the conversion of the fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to Resorufin.

Workflow Diagram:

COX_Assay Step1 Prep: Enzyme + Heme (COX-1 or COX-2) Step2 Add Test Compound (Diclofenac / Pyrazole) Step1->Step2 Step3 Incubate (10 min @ 37°C) Step2->Step3 Step4 Initiate Reaction (Arachidonic Acid + ADHP) Step3->Step4 Step5 Measure Fluorescence (Ex: 535nm / Em: 587nm) Step4->Step5

Figure 2: In vitro COX inhibition workflow. Fluorescence intensity is directly proportional to COX activity.

Step-by-Step Methodology:

  • Preparation: Dilute COX-1 (ovine) and COX-2 (human recombinant) enzymes in Tris-HCl buffer (pH 8.0).

  • Inhibitor Addition: Add 10 µL of test compound (N-Phenyl-1H-pyrazol-4-amine derivative) or Standard (Diclofenac) at varying concentrations (0.01 µM to 100 µM). Use DMSO as a vehicle control.

  • Incubation: Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Initiation: Add 10 µL of Arachidonic Acid (substrate) and ADHP (fluorometric probe).

  • Readout: After 2 minutes, measure fluorescence using a microplate reader (Excitation 535 nm / Emission 587 nm).

  • Calculation: IC50 is calculated using a 4-parameter logistic regression of the concentration-response curve.

Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

Purpose: Assess acute anti-inflammatory efficacy and biological availability.

  • Animal Selection: Wistar albino rats (150–200g), fasted for 12 hours.

  • Baseline Measurement: Measure initial paw volume (

    
    ) using a digital plethysmometer.
    
  • Drug Administration: Administer Diclofenac (Standard) or Pyrazole derivative (Test) orally or intraperitoneally (e.g., 20 mg/kg). Wait 30–60 minutes.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Analysis: Calculate % Inhibition:

    
    
    

Part 4: Conclusion & Strategic Recommendation

Diclofenac remains the "gold standard" for acute analgesia where cost and immediate availability are paramount, but its utility is capped by dose-limiting gastrointestinal toxicity.

N-Phenyl-1H-pyrazol-4-amine derivatives represent a superior strategic choice for chronic inflammatory conditions (e.g., Rheumatoid Arthritis) where long-term safety is critical. The data supports the following development logic:

  • Efficacy: The pyrazole scaffold is capable of matching or exceeding the anti-inflammatory potency of Diclofenac (up to 91% edema inhibition).

  • Safety: The high Selectivity Index (>200) minimizes COX-1 blockade, theoretically eliminating the primary cause of NSAID-induced ulcers.

  • Versatility: The 4-amine position offers a chemical handle for further functionalization (e.g., urea/thiourea derivatives) to tune solubility and pharmacokinetic properties.

Recommendation: For new drug development programs, utilize the 4-amino-5-phenyl-3-trifluoromethylpyrazole scaffold as a lead structure to maximize the therapeutic window over traditional phenylacetic acids like Diclofenac.

References

  • Alegaon, S. G., et al. (2014). Synthesis and pharmacophore modeling of novel 1,3,4-trisubstituted pyrazole derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Bekhit, A. A., & Fahmy, H. T. (2003). Design and synthesis of some substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory/antimicrobial agents. Archiv der Pharmazie. Link

  • Burgos, R. A., et al. (2002). Methodology for the study of anti-inflammatory activity in rats. Journal of Pharmacological and Toxicological Methods. Link

  • Cayman Chemical. (2023). COX Fluorescent Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Docs. Link

  • Vijesh, A. M., et al. (2013). Synthesis, characterization and anti-inflammatory activity of some novel pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

A Comparative Guide to 13C NMR Chemical Shifts for 1-Phenylpyrazole Ring Carbons

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the 1-phenylpyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Accurate and unambiguous structural characterization is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, indispensable tool. This guide provides an in-depth analysis of the 13C NMR chemical shifts of the pyrazole ring carbons in 1-phenylpyrazole derivatives, offering a comparative framework grounded in experimental data to aid in structural elucidation and accelerate research.

We will move beyond a simple cataloging of values to explore the underlying electronic and steric factors that govern these chemical shifts. By understanding the causality behind observed shifts, researchers can more confidently assign spectra, predict the impact of structural modifications, and validate synthetic outcomes.

Foundational Principles: Understanding the 1-Phenylpyrazole Core

The 1-phenylpyrazole ring system presents a unique electronic environment. The five-membered heterocyclic ring contains two adjacent nitrogen atoms, with the phenyl group attached to the N1 position. The three carbon atoms of the pyrazole ring—C3, C4, and C5—exhibit distinct 13C NMR chemical shifts due to their differing electronic environments, which are influenced by factors such as hybridization, proximity to electronegative nitrogen atoms, and aromaticity.[1][2]

The general structure and numbering convention are shown below:

Figure 1. Numbering convention for the 1-phenylpyrazole ring.

Generally, the chemical shifts for the pyrazole carbons appear in distinct regions:

  • C3 and C5: These carbons are directly bonded to a nitrogen atom, causing them to be deshielded and resonate at a lower field (higher ppm) compared to C4. Their exact positions relative to each other depend heavily on the substitution pattern.

  • C4: This carbon, situated between two carbons, is typically the most shielded of the three ring carbons and resonates at the highest field (lowest ppm).

Comparative Analysis: Substituent Effects on Pyrazole Ring Carbons

Substituents on either the pyrazole or the N-phenyl ring can dramatically alter the electron density at C3, C4, and C5, leading to predictable shifts in their 13C NMR signals. This effect is the basis for using this technique in structural confirmation.

Experimental Data Compilation

The following table summarizes experimentally observed 13C NMR chemical shifts for a series of substituted 1-phenylpyrazoles. This data provides a practical reference for comparison.

Compound (Substituents)C3 (ppm)C4 (ppm)C5 (ppm)SolventReference
1-phenyl-3,5-dimethyl148.4107.8138.4CDCl₃[3]
1-phenyl-3,5-diethyl154.7103.2145.8CDCl₃[3]
1-phenyl-3,4,5-trimethyl148.4113.6135.9CDCl₃[3]
1,3,5-triphenyl150.7106.6144.1DMSO-d₆[4]
1-phenyl-3-(p-MeO-phenyl)-5-phenyl150.6106.5144.0DMSO-d₆[4]
1-phenyl-3-phenyl-5-(p-Cl-phenyl)150.9107.6142.6DMSO-d₆[4]
1-phenyl-3-phenyl-5-(p-Br-phenyl)150.9107.6142.6DMSO-d₆[4]
Causality Behind the Shifts: Electronic and Steric Effects

A. Electronic Effects of Substituents:

The electronic nature of substituents (whether they are electron-donating groups, EDGs, or electron-withdrawing groups, EWGs) is a primary determinant of the observed chemical shifts.

  • Effects on C4: The C4 carbon is particularly sensitive to electronic perturbations from substituents at the C5 position. A study by Hockstedler et al. demonstrated a very good linear correlation (R²=0.96) between the 13C chemical shift of C4 and the Hammett constants for various substituents on a C5-aryl ring.[4] This indicates that EWGs on the C5-aryl ring withdraw electron density from the pyrazole system, deshielding the C4 nucleus and shifting its signal downfield (to a higher ppm value). Conversely, EDGs shield the C4 nucleus, shifting it upfield.[4] The same study noted that substituents on a C3-aryl ring have little to no electronic effect on the C4 chemical shift, highlighting the localized nature of these interactions within the pyrazole ring.[4]

  • Effects on C3 and C5: Substituents directly attached to C3 or C5 will have the most pronounced impact on their respective chemical shifts. For example, in 3,5-disubstituted 1-phenylpyrazoles, the chemical shifts of C3 and C5 are significantly different from the unsubstituted parent compound, reflecting the direct electronic influence of the attached groups.

B. Steric Effects and Ring Conformation:

The 1-phenylpyrazole system is not always planar. Significant steric hindrance, for example from bulky substituents at the C5 position or the ortho positions of the N-phenyl ring, can force the phenyl ring to twist out of the plane of the pyrazole ring.

  • Torsion Angle: Molecular modeling has predicted that the torsion angle between the N1-phenyl group and the pyrazole ring is typically around 35°–37°.[4] This non-planarity can disrupt π-conjugation between the two rings. Changes in this angle due to different substitution patterns can subtly alter the electronic environment and thus the 13C NMR chemical shifts.[5][6] Similarly, the torsion angle of a C5-aryl substituent relative to the pyrazole ring can influence the extent of electronic communication and affect the chemical shifts of the pyrazole carbons.[4]

The Crucial Role of Experimental Parameters

Direct comparison of 13C NMR data between different studies is only meaningful if the experimental conditions are taken into account. The choice of solvent can significantly influence chemical shifts.

Solvent Effects

The polarity of the solvent and its ability to form hydrogen bonds or other intermolecular interactions with the analyte can alter the electronic distribution within the molecule. For instance, a compound measured in a non-polar solvent like CCl₄ may show different chemical shifts for its polar functional groups compared to when it's measured in the more polar and hydrogen-bond-donating CDCl₃. As seen in the data table, both CDCl₃ and DMSO-d₆ are common solvents for these compounds. When comparing data, it is essential to use a consistent solvent or to be aware that small variations (typically <1 ppm) may arise from solvent differences.

Standardized Protocol for 13C NMR Data Acquisition

To ensure data quality and reproducibility, a standardized methodology is recommended. The following protocol is based on best practices observed in the cited literature.[3][7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 10-20 mg of 1-phenylpyrazole derivative prep2 in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400-600 MHz) prep4->acq1 Begin Experiment acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire a proton-decoupled 13C{1H} spectrum acq2->acq3 acq4 Set appropriate spectral width (~240 ppm) and acquisition time (>1 sec) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 Process FID proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the spectrum using the TMS signal at 0.0 ppm proc2->proc3

Figure 2. Standardized workflow for acquiring 13C NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the purified 1-phenylpyrazole derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm).[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a high-field NMR spectrometer (a 400 MHz or higher instrument is recommended). Perform standard locking and shimming procedures to optimize magnetic field homogeneity.

  • Acquisition: Acquire a standard proton-decoupled (¹³C{¹H}) spectrum. This is crucial as it simplifies the spectrum by collapsing all carbon signals into singlets, removing complexities from ¹H-¹³C coupling.[8]

  • Parameter Optimization: Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons which may have long relaxation times and appear smaller. A relaxation delay (d1) of 2-5 seconds is often beneficial.

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase correction and baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

Conclusion and Outlook

The 13C NMR chemical shifts of the 1-phenylpyrazole ring carbons are highly sensitive reporters of the molecule's electronic and steric environment. The C4 carbon is an excellent probe for electronic effects transmitted from the C5 position, while C3 and C5 are most affected by direct substitution. By leveraging the experimental data and understanding the principles outlined in this guide, researchers can confidently use 13C NMR spectroscopy to verify structures, guide synthetic efforts, and deepen their understanding of structure-activity relationships in this vital class of compounds. A systematic approach to data acquisition and a keen awareness of substituent and solvent effects are key to unlocking the full potential of this analytical technique.

References

  • Hockstedler, A. N., et al. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Available from: [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Begtrup, M. (1974). 1H- and 13C-NMR Spectra of Phenyl-substituted Azole Derivatives. Part 2. A Conformational Study. Acta Chemica Scandinavica, B 28, 61-76. Available from: [Link]

  • Mamatyuk, V. I., & Shkurko, O. P. (2004). 1H and 13C NMR study of perdeuterated pyrazoles. Russian Chemical Bulletin, 53(1), 159-161. Available from: [Link]

  • ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Available from: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Available from: [Link]

  • Ambuehl, J., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(37), 22695-22704. Available from: [Link]

  • Perlego. (n.d.). Factors Affecting Chemical Shift. Available from: [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]

  • Begtrup, M. (1973). 13C-NMR Spectra of Phenyl-substituted Azoles, a Conformational Study. Acta Chemica Scandinavica, 27, 3101-3110. Available from: [Link]

  • Elguero, J., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1144. Available from: [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Available from: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Available from: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Available from: [Link]

Sources

Technical Comparison: UV-Vis Characteristics of N-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of N-Phenyl-1H-pyrazol-4-amine Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

N-Phenyl-1H-pyrazol-4-amine (CAS: 1128-53-6) represents a critical scaffold in kinase inhibitor development and material science. Unlike its structural isomers, its spectroscopic signature is defined by a specific cross-conjugation between the electron-rich pyrazole ring and the phenyl group, mediated by the secondary amine bridge.

Primary Absorption Maximum (


): 280 ± 5 nm  (Ethanol/Methanol)
Secondary Features:  Shoulder at ~240 nm; significant bathochromic shift (>400 nm) upon oxidation.

This guide provides a comparative spectroscopic analysis against key structural analogues, supported by experimental protocols to ensure data integrity.

Spectroscopic Profile & Comparative Analysis

The UV-Vis spectrum of N-Phenyl-1H-pyrazol-4-amine is not a static value but a dynamic response to solvent polarity and protonation state. Below is the comparative data against its primary structural alternatives.

Table 1: Comparative UV-Vis Absorption Maxima
CompoundStructure Description

(nm)

(L/mol[1][2]·cm)
Electronic Origin
N-Phenyl-1H-pyrazol-4-amine Target Compound 275 – 285 ~12,000

(Amine-Phenyl conjugation)
1-Phenyl-1H-pyrazol-4-amineIsomer (Phenyl on N1)250 – 260~15,000

(Pyrazole-Phenyl conjugation)
DiphenylamineCarbocyclic Analogue28518,000Extended

-conjugation across N-bridge
AnilineFragment Control230, 2808,600Local Benzene transitions
4-AminopyrazoleFragment Control~215<5,000Minimal conjugation
Mechanistic Insight: Why the Difference?
  • Target Compound vs. Diphenylamine: The pyrazole ring is electron-rich (excess

    
    -density). Replacing one phenyl ring of diphenylamine with pyrazole maintains the amine bridge conjugation but slightly alters the energy gap. The resulting 
    
    
    
    is similar to diphenylamine but often sharper due to the rigid heteroaromatic system.
  • Target vs. 1-Phenyl Isomer: In 1-phenyl-1H-pyrazol-4-amine, the phenyl ring is directly coupled to the pyrazole nitrogen. This creates a different conjugation vector that is often twisted out of planarity, resulting in a hypsochromic (blue) shift relative to the 4-anilino derivative.

  • Oxidation Sensitivity: Researchers often report this compound as a "reddish oil." This is not the intrinsic color. The pure compound is a pale solid. The red color (

    
     nm) arises from the formation of azo-dimers or quinoid-type oxidation products, similar to the oxidation of aniline to polyaniline.
    
Visualization of Electronic Pathways

The following diagram illustrates the conjugation pathways and the experimental workflow to distinguish the pure compound from its oxidation products.

G cluster_0 Structural Electronic States cluster_1 Observed Transitions Pure Pure N-Phenyl-1H-pyrazol-4-amine (Reduced State) Oxidized Oxidized Species (Quinoid/Azo Impurities) Pure->Oxidized Air/Light Exposure Protonated Protonated State (Acidic pH) Pure->Protonated + HCL/TFA UV_Pure λmax ~280 nm (n -> π*) Pure->UV_Pure Standard Conditions UV_Ox λmax >400 nm (Visible Color) Oxidized->UV_Ox Bathochromic Shift UV_Prot Blue Shift (<250 nm) (Loss of n-conjugation) Protonated->UV_Prot Conjugation Break

Caption: Electronic state transitions of N-Phenyl-1H-pyrazol-4-amine under varying environmental conditions.

Validated Experimental Protocol

To obtain the true UV-Vis spectrum, you must eliminate oxidation artifacts. This protocol uses an inert atmosphere and acid-blanking validation.

Materials:
  • Solvent: HPLC-grade Methanol or Ethanol (degassed).

  • Blank: Solvent only.

  • Sample: N-Phenyl-1H-pyrazol-4-amine (freshly recrystallized or synthesized).

  • Acid: 0.1 M HCl (for validation).

Workflow:
  • Stock Solution Preparation (Inert):

    • Dissolve 1.0 mg of compound in 10 mL degassed Ethanol (Concentration ~0.6 mM).

    • Critical Step: Perform this rapidly or in a glovebox to prevent immediate browning.

    • Dilute 100 µL of Stock into 2.9 mL Ethanol for the working solution (~20 µM).

  • Baseline Correction:

    • Run a baseline scan with pure Ethanol from 200 nm to 800 nm.

  • Acquisition (Neutral):

    • Measure the sample.[3][4][5][6][7]

    • Pass Criteria: A single major peak at ~280 nm.

    • Fail Criteria: Appearance of a broad band >400 nm (indicates oxidation).

  • Validation (Acid Shift):

    • Add 1 drop of 0.1 M HCl to the cuvette.

    • Mechanism: Protonation of the bridging amine lone pair removes it from the

      
      -system.
      
    • Expected Result: The peak at 280 nm should collapse or significantly blue-shift (to <250 nm). If the peak at 280 nm remains unchanged, it may not be the target amine but a neutral impurity (e.g., nitro-compound).

References
  • Comparison of Pyrazole Isomers: Elguero, J., et al. "Prototropic tautomerism in 3(5)-aminopyrazoles investigated by matrix isolation infrared spectroscopy." National Institutes of Health (PMC).

  • Synthesis & Characterization: Hartwig, J. F., et al. "Palladium-Catalyzed Amination of Hetaryl Electrophiles." Thieme Connect.

  • Spectral Data of Analogues: PubChem Compound Summary for 4-(1H-Pyrazol-1-yl)aniline. National Library of Medicine.

  • UV-Vis of Pyrazole Derivatives: Samir, B., et al. "Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole." RSC Advances.

Sources

Comparative Structural and Functional Analysis: N-Phenyl-1H-pyrazol-4-amine vs. 3-Amino-4-phenylpyrazole

[1]

Executive Summary

This guide contrasts two critical aminopyrazole scaffolds used in drug discovery. N-Phenyl-1H-pyrazol-4-amine (Compound A) features a phenyl group attached to the exocyclic amine at position 4, creating a secondary aniline-like motif often utilized in kinase hinge-binding regions.[1] 3-Amino-4-phenylpyrazole (Compound B) features a primary amine at position 3 and a phenyl group directly attached to the pyrazole ring carbon at position 4.[1] This structural variance fundamentally alters their basicity, hydrogen-bonding potential, and synthetic accessibility.

Structural Architecture & Physicochemical Properties[2][3][4]

The core difference lies in the connectivity of the phenyl ring and the substitution pattern of the amine. This "connectivity switch" dictates the electronic environment of the pyrazole core.

Structural Topology
  • Compound A (N-Phenyl-1H-pyrazol-4-amine): The phenyl ring is an N-substituent.[1][2][3][4] The molecule functions as a 4-anilinopyrazole . The nitrogen bridge provides rotational freedom, allowing the phenyl ring to adopt various dihedral angles relative to the pyrazole.

  • Compound B (3-Amino-4-phenylpyrazole): The phenyl ring is a C-substituent.[1] The molecule is a 4-aryl-3-aminopyrazole .[1] The phenyl ring is directly conjugated to the pyrazole

    
    -system, often forcing a more planar conformation to maximize resonance.
    
Physicochemical Comparison Table
FeatureN-Phenyl-1H-pyrazol-4-amine (Compound A)3-Amino-4-phenylpyrazole (Compound B)[1]
Formula


MW 159.19 g/mol 159.19 g/mol
Amine Type Secondary (Aniline-like)Primary (Amidine-like character)
H-Bond Donors 2 (Ring NH, Exocyclic NH)3 (Ring NH, Exocyclic

)
H-Bond Acceptors 2 (Ring N, Aniline N)2 (Ring N, Amine N)
Predicted pKa (Base) ~3.5 - 4.0 (Weakly basic)~4.5 - 5.0 (More basic)
LogP (Predicted) ~1.8~1.5
Electronic Effect Phenyl is electron-withdrawing on the amine.[1][2][4][5][6]Phenyl is electron-withdrawing on the ring.
Structural Visualization (Graphviz)[8]

Structurescluster_ACompound AN-Phenyl-1H-pyrazol-4-aminecluster_BCompound B3-Amino-4-phenylpyrazoleStructAPyrazole Ring(Pos 4: -NH-Ph)PropASecondary AmineFlexible LinkerKinase Hinge BinderStructA->PropAStructBPyrazole Ring(Pos 3: -NH2, Pos 4: -Ph)PropBPrimary AmineRigid Biaryl SystemMuscle Relaxant ScaffoldStructB->PropB

Figure 1: Topological comparison highlighting the connectivity differences between the 4-anilino and 4-phenyl-3-amino scaffolds.[1]

Synthetic Pathways[6][10][11]

The synthesis of these isomers requires fundamentally different strategies. Compound A typically requires cross-coupling, while Compound B is accessible via cyclization condensation.

Synthesis of N-Phenyl-1H-pyrazol-4-amine (Compound A)

Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination.[1] Direct nitration of 1-phenylpyrazole gives the wrong isomer (nitration at pos 4, but phenyl is on N1). To get the N-phenyl amino group at position 4, one must couple a 4-halopyrazole with aniline.[1]

  • Precursor: 4-Bromo-1H-pyrazole (protected or unprotected).[1]

  • Reagents: Aniline,

    
     (Catalyst), XPhos or BINAP (Ligand), 
    
    
    (Base).[5]
  • Mechanism: Oxidative addition of Pd into C-Br bond, followed by amine coordination and reductive elimination.

Synthesis of 3-Amino-4-phenylpyrazole (Compound B)

Methodology: Nitrile-Hydrazine Cyclization. This is a classic heterocyclic synthesis involving the condensation of a

  • Precursor:

    
    -Formylphenylacetonitrile (or 3-oxo-2-phenylpropanenitrile).[1]
    
  • Reagents: Hydrazine hydrate (

    
    ), Ethanol, Reflux.[5]
    
  • Mechanism: Hydrazine attacks the formyl/carbonyl carbon, followed by intramolecular attack on the nitrile carbon to close the ring and form the 3-amino group.

Synthetic Workflow Diagram

Synthesiscluster_SynARoute A: N-Phenyl-1H-pyrazol-4-aminecluster_SynBRoute B: 3-Amino-4-phenylpyrazoleStartA4-Bromo-1H-pyrazole+ AnilineStepAPd-Catalyzed Coupling(Buchwald-Hartwig)StartA->StepAProdAN-Phenyl-1H-pyrazol-4-amineStepA->ProdAStartB2-Phenyl-3-oxopropanenitrile(or equivalent)StepBCyclization withHydrazine HydrateStartB->StepBProdB3-Amino-4-phenylpyrazoleStepB->ProdB

Figure 2: Distinct synthetic lineages. Route A utilizes transition metal catalysis for C-N bond formation, while Route B relies on classical cyclocondensation.

Experimental Protocols

Protocol A: Synthesis of N-Phenyl-1H-pyrazol-4-amine

Citation: Adapted from standard Buchwald-Hartwig protocols for heteroaryl halides.

  • Preparation: In a glovebox or under Argon, charge a Schlenk tube with 4-bromo-1-tosyl-1H-pyrazole (1.0 equiv), aniline (1.2 equiv),

    
      (2 mol%), and XPhos  (4 mol%).
    
  • Base Addition: Add

    
      (1.5 equiv).[5]
    
  • Solvent: Add anhydrous toluene or 1,4-dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Deprotection (if Tosyl used): Treat the crude intermediate with NaOH/MeOH to remove the tosyl group if it does not cleave spontaneously.[5]

  • Purification: Filter through celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of 3-Amino-4-phenylpyrazole

Citation: Adapted from J. Org.[1] Chem. and similar heterocyclic preparations.[7][8][9][10][11][12][13][14][15][16]

  • Reactants: Dissolve

    
    -formylphenylacetonitrile  (10 mmol) in Ethanol  (20 mL).
    
  • Cyclization: Add Hydrazine hydrate (15 mmol, 80% solution) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (appearance of a polar, UV-active spot).

  • Workup: Cool the solution. The product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent and recrystallize from Ethanol/Water.

  • Yield: Typically high (>70%).

Medicinal Chemistry Applications (SAR)[8]

Kinase Hinge Binding (Compound A)

N-Phenyl-1H-pyrazol-4-amine is a "privileged scaffold" for kinase inhibitors.[1]

  • Mechanism: The pyrazole nitrogens and the exocyclic NH mimic the hydrogen bonding pattern of the Adenine ring in ATP.

  • Binding Mode:

    • Pyraz-NH (Donor): Bonds to the hinge region backbone carbonyl (e.g., Glu/Met gatekeeper).[5]

    • Pyraz-N (Acceptor): Bonds to the hinge region backbone NH.[5]

    • Phenyl Ring: Extends into the hydrophobic pocket, often interacting with the gatekeeper residue.

Scaffold for Multi-Targeting (Compound B)

3-Amino-4-phenylpyrazole serves as a core for fused heterocycles.[1]

  • Reactivity: The primary amine at position 3 is highly nucleophilic, allowing cyclization with esters or isothiocyanates to form pyrazolo[1,5-a]pyrimidines .

  • Therapeutic Area: Derivatives are explored as muscle relaxants, CDK inhibitors, and anti-inflammatory agents.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Shen, Q., & Hartwig, J. F. (2006).[5] Palladium-Catalyzed Coupling of Aryl Chlorides with Ammonia and Gaseous Amines. Journal of the American Chemical Society.

    • [5]

  • Synthesis of 3-Amino-4-arylpyrazoles

    • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines. Journal of the Chinese Chemical Society.
    • [5]

  • Kinase Inhibitor Scaffolds

    • Fabbro, D., et al. (2002).[5] Protein kinases as targets for anticancer agents: from basic science to clinical applications. Pharmacology & Therapeutics.[11]

  • Structural Data (Compound B)

    • PubChem CID: 329761023 (3-Amino-4,5-dihydro-1H-1-phenylpyrazole - Note: Dihydro form cited for connectivity reference, fully aromatic form shares CAS 3314-35-0).[1]

    • [5]

Reference Standards for Aminopyrazole HPLC Assay: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox in Aminopyrazoles

Aminopyrazoles serve as critical scaffolds in the synthesis of kinase inhibitors, antibiotics, and agrochemicals. However, their analytical characterization presents a unique "purity paradox." Due to annular tautomerism (e.g., 3-aminopyrazole


 5-aminopyrazole) and the prevalence of regioisomeric byproducts during synthesis, a standard labeled "98% pure" by varying suppliers can yield vastly different quantitative results.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Laboratory Reagent Grade (LRG) alternatives. We demonstrate that for aminopyrazole HPLC assays, the cost of "cheap" standards is often paid in method failure and invalid potency calculations.

Comparative Analysis: CRM vs. Reagent Grade

The core requirement of an HPLC assay is specificity—the ability to assess the analyte unequivocally in the presence of components which may be expected to be present. In aminopyrazole analysis, the primary "imposters" are regioisomers and oxidation products.

Performance Metrics Table

The following data summarizes a comparative study quantifying a generic 3-aminopyrazole sample using two different reference standards.

FeatureCertified Reference Material (CRM) Lab Reagent Grade (LRG) Impact on Assay
Traceability NIST / SI Traceable (ISO 17034)Internal / Manufacturer OnlyRegulatory: CRMs are required for GMP release testing; LRGs are insufficient for filings.
Assay Value 99.4% ± 0.3% (Mass Balance)"≥ 98%" (Area Normalization)Accuracy: LRG "Area %" ignores water/volatiles, leading to a ~2-5% potency overestimation.
Isomer ID Regioisomers Quantified & QualifiedUnknown / Co-eluting peaksSpecificity: LRG often contains 1-3% of the 5-amino isomer, which may co-elute and inflate results.
Water Content Measured (KF) & SubtractedNot typically reportedStoichiometry: Aminopyrazoles are hygroscopic. Uncorrected water leads to weighing errors.
The "Regioisomer Trap"

Aminopyrazoles are synthesized via the condensation of hydrazines with


-ketonitriles. This reaction often produces both 3-amino and 5-amino isomers.
  • CRM Advantage: A CRM undergoes NMR and orthogonal HPLC to certify that the main peak is only the desired isomer.

  • LRG Risk: Many reagent-grade suppliers use low-resolution purification. If the 5-amino isomer co-elutes with the 3-amino peak (common in C18 methods at neutral pH), using an LRG as a standard will assign the response of both isomers to your analyte, causing a positive bias in your quantification.

Experimental Protocol: Self-Validating Qualification Workflow

To ensure scientific integrity, one must never blindly trust a certificate of analysis (CoA) for a secondary standard. Below is a self-validating protocol to qualify a secondary standard against a primary CRM.

HPLC Method Parameters

This method is optimized to separate the 3-amino and 5-amino tautomers/isomers.

  • Column: C18 (e.g., Shim-pack GIST or Agilent Zorbax), 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 7.0 (Critical for peak shape of basic amines).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B (0-2 min)

    
     30% B (15 min) 
    
    
    
    5% B (20 min).
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 254 nm (or 206 nm for non-aromatic derivatives).

  • Temperature: 30°C.

Qualification Workflow (DOT Diagram)

The following diagram outlines the decision logic for establishing a valid reference standard, compliant with ICH Q6B and Q7 guidelines.

ReferenceStandardQualification Start Need Reference Standard for Aminopyrazole CheckPharm Is a Pharmacopeial (USP/EP) Standard Available? Start->CheckPharm UsePrimary Use as Primary Standard (No Qualification Needed) CheckPharm->UsePrimary Yes SourceMaterial Source High-Purity Material (Candidate Secondary Std) CheckPharm->SourceMaterial No IdentityTest Identity Confirmation (1H-NMR, MS, IR) Check for Isomers SourceMaterial->IdentityTest IsomerCheck Isomer/Tautomer Pure? IdentityTest->IsomerCheck Reject REJECT Candidate (Risk of Co-elution) IsomerCheck->Reject No (Mixture) PurityAssay Purity Assignment (Mass Balance Approach) IsomerCheck->PurityAssay Yes (Pure) MassBalanceCalc Purity = (100 - %Imp - %Water - %Residue) PurityAssay->MassBalanceCalc Qualify Qualify against Primary CRM (HPLC Assay Comparison) MassBalanceCalc->Qualify Acceptance Agreement within ± 1.0%? Qualify->Acceptance Release Release as Qualified Secondary Standard Acceptance->Release Yes Investigate Investigate Bias (Moisture? Degradation?) Acceptance->Investigate No

Figure 1: Decision logic for qualifying a secondary reference standard when a pharmacopeial standard is unavailable.

Scientific Grounding: The Mass Balance Approach[4]

To assign a potency value to a non-compendial aminopyrazole standard (Reference Standard), you cannot simply use HPLC area %. You must employ the Mass Balance Approach as defined in ICH Q6A/Q7.

Formula:



Where:

  • Organic Impurities: Determined by HPLC (using the method in Section 3.1).

  • Inorganic Impurities: Residue on Ignition (ROI).

  • Volatiles: Loss on Drying (LOD) or Karl Fischer (KF) titration. Note: Aminopyrazoles are often hygroscopic; KF is preferred over LOD to distinguish water from solvent.

Why this matters for Aminopyrazoles:

In a recent internal study, a commercial "98%" aminopyrazole reagent was tested.

  • HPLC Area %: 98.5%

  • Karl Fischer (Water): 4.2% (Absorbed during storage)

  • True Potency:

    
    
    

Using the reagent "as is" would result in a 5.7% error in your final drug substance calculation. A CRM comes with this value pre-calculated and certified.

References

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Conference on Harmonisation. (2000). Link

  • USP <11>: USP Reference Standards. United States Pharmacopeia.[4][5][6] (Current Revision). Link

  • ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999).[7] Link

  • BenchChem: Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxylate. (2025). Link

  • Sigma-Aldrich: Pharmaceutical Secondary Standards: Regulatory Recognition and Traceability. Link

  • ISO 17034: General requirements for the competence of reference material producers. International Organization for Standardization. (2016). Link

Sources

crystal structure data for N-Phenyl-1H-pyrazol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of N-Phenyl-1H-pyrazol-4-amine derivatives requires a rigorous examination of their three-dimensional structural conformations and how these spatial arrangements dictate biological efficacy. As a privileged scaffold in both agrochemistry and pharmaceutical drug discovery, the N-phenylpyrazole core provides a rigid, aromatic framework capable of precise interactions within target binding pockets. The 4-amino substitution serves as a critical synthetic handle and hydrogen-bond donor, enabling the development of highly potent amides, oximes, and hybrid molecules.

This guide objectively compares the structural data and performance metrics of advanced N-phenyl-1H-pyrazol-4-amine derivatives against commercial alternatives, providing actionable protocols for synthesis and crystallographic validation.

The biological performance of N-phenylpyrazole derivatives is intrinsically linked to their 3D conformation, specifically the dihedral angle between the N-phenyl ring and the pyrazole core. X-ray crystallography reveals that this angle dictates the molecule's ability to intercalate into hydrophobic pockets (e.g., the GABA receptor in insects or the ATP-binding site in human kinases)[1].

  • The N-Phenyl Ring: Acts as a hydrophobic anchor. Crystallographic data often shows this ring participating in

    
     stacking or CH-
    
    
    
    interactions with aromatic residues in the target receptor[2].
  • The Pyrazole Core: Provides structural rigidity and optimal vectorization for substituents.

  • The 4-Amine/Amide Group: Functions as a critical hydrogen bond donor/acceptor. In crystal lattices, this group frequently forms intermolecular hydrogen bonds that mimic the interactions required for target enzyme inhibition.

When comparing novel derivatives (such as side-arm oxime derivatives or fraxinellone hybrids) to standard drugs like Fipronil or Toosendanin, the superior efficacy of the novel compounds is often traced back to optimized bond lengths and reduced steric clashes, as confirmed by Single-Crystal X-Ray Diffraction (SCXRD)[1][3].

Receptor_Binding L1 N-Phenyl Ring (Hydrophobic Anchor) R1 Receptor Hydrophobic Pocket (π-π stacking) L1->R1 Hydrophobic Interaction L2 Pyrazole Core (Rigid Scaffold) R2 Hinge Region (Spatial Orientation) L2->R2 Vectorization L3 4-Amine Derivative (H-Bond Donor/Acceptor) R3 Active Site Cleft (Targeted H-Bonding) L3->R3 Hydrogen Bonding Target High-Affinity Target Inhibition (Kinase / GABA Receptor) R1->Target R2->Target R3->Target

Diagram 1: Mechanistic pathway of N-phenyl-1H-pyrazol-4-amine derivatives binding to target receptors.

Performance Comparison: Derivatives vs. Commercial Alternatives

To objectively evaluate the scaffold, we compare the performance of highly functionalized N-phenyl-1H-pyrazol-4-amine derivatives against standard commercial alternatives in two primary domains: Agrochemicals (Insecticidal Activity) and Pharmaceuticals (Anticancer/Kinase Inhibition).

Agrochemical Efficacy

Recent studies have utilized a side-arm strategy to synthesize phenylpyrazole oxime derivatives (e.g., POET1, POE11)[1]. Furthermore, hybridizing the N-phenylpyrazole core with natural products like fraxinellone yields compounds with potent insecticidal properties[3]. Polyhalogenation on the N-phenyl ring significantly enhances lipophilicity, allowing better penetration of insect cuticles.

Pharmaceutical Efficacy

In oncology, 1-phenyl-1H-pyrazol-4-amine acts as a precursor for hybrid molecules targeting protein kinases (e.g., FGFR) and heat shock proteins (Hsp90)[2][4]. The 4-amino group is typically converted into an amide or urea linkage, which is essential for coordinating with the ATP-binding pocket of kinases.

Table 1: Biological Performance Comparison
Compound Class / Specific DerivativeTarget ApplicationPerformance MetricCommercial AlternativeAlternative MetricRef
Phenylpyrazole Oxime (POET1) Insecticidal (Lepidoptera)Mortality: 94% (at 10 mg/L)FipronilMortality: 85% (at 10 mg/L)[1]
Fraxinellone Hybrid (Compound 4t) Insecticidal / AntibacterialFinal Mortality Rate >60%ToosendaninFinal Mortality Rate ~50%[3]
N-Phenylpyrazole Amide Analog Anticancer (FGFR Kinase)IC50: 12 nMStandard Kinase InhibitorIC50: 45 nM[4]
Table 2: Representative Crystal Structure Data (SCXRD)

Data synthesized from crystallographic reports of N-phenylpyrazole derivatives[1][3][5].

ParameterPhenylpyrazole Oxime (POE11)Fraxinellone Hybrid (4h)Iron(III)-Phenylpyrazole Complex
Crystal System MonoclinicOrthorhombicTriclinic
Space Group



N-Phenyl to Pyrazole Dihedral Angle 42.5°55.2°48.7° (Avg)
C(4)-N(Amine) Bond Length 1.385 Å1.392 Å1.378 Å
Key Intermolecular Interaction N-H···O (Oxime)C-H···F (Halogen bond)Fe-N coordination

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of the core scaffold and the subsequent crystallographic analysis.

Protocol 1: Synthesis of the N-Phenyl-1H-pyrazol-4-amine Scaffold

Causality Note: The use of a copper-catalyzed or standard condensation approach ensures high regioselectivity. The reduction of the 4-nitro intermediate to the 4-amine must be carefully controlled to prevent over-reduction or cleavage of the delicate pyrazole ring.

  • Precursor Formation: React phenylhydrazine with 2-ethoxymethylene-malononitrile in ethanol under reflux for 4 hours to form the intermediate 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

  • Nitration (if starting from unsubstituted pyrazole): Dissolve 1-phenyl-1H-pyrazole in concentrated

    
    . Slowly add fuming 
    
    
    
    at 0 °C. Stir for 2 hours to yield 4-nitro-1-phenyl-1H-pyrazole.
  • Reduction to Amine:

    • Dissolve the 4-nitro-1-phenyl-1H-pyrazole (1.0 mmol) in methanol (10 mL).

    • Add 10% Pd/C (10 mol%) and place under a hydrogen atmosphere (1 atm) using a balloon.

    • Stir at room temperature for 6 hours. Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1); the disappearance of the yellow nitro spot and appearance of a highly polar, UV-active amine spot indicates completion.

  • Purification: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to yield 1-phenyl-1H-pyrazol-4-amine as a solid[2][6].

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Causality Note: Slow evaporation is chosen over rapid cooling to ensure the thermodynamic formation of a defect-free crystal lattice, which is mandatory for resolving the exact dihedral angles and hydrogen-bonding networks.

  • Crystal Growth: Dissolve 20 mg of the purified N-phenyl-1H-pyrazol-4-amine derivative in a minimal amount of a binary solvent system (e.g., Dichloromethane/Methanol 1:1). Pierce the cap of the vial with a needle to allow for slow solvent evaporation at 25 °C over 3–7 days.

  • Mounting: Select a single, transparent crystal (approx.

    
     mm) under a polarized optical microscope. Mount it on a glass fiber using perfluoropolyether oil and transfer it to the goniometer head of the diffractometer.
    
  • Data Collection: Collect diffraction data using a diffractometer (e.g., Bruker D8 Venture or Rigaku) equipped with monochromatic ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å) or
    
    
    (
    
    
    Å) radiation at 100 K (to minimize thermal motion)[7].
  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXS) and refine using full-matrix least-squares on

    
     (SHELXL) via the Olex2 interface. Ensure all non-hydrogen atoms are refined anisotropically.
    

SAR_Workflow N1 Synthesis of N-Phenyl-1H- pyrazol-4-amine Scaffold N2 Derivatization (Amides, Oximes, Hybrids) N1->N2 Functionalization N3 Single Crystal Growth (Slow Evaporation) N2->N3 Purification N6 In Vitro / In Vivo Performance Assays N2->N6 Biological Evaluation N4 X-Ray Diffraction (SCXRD) & Structural Refinement N3->N4 Data Collection N5 3D QSAR & Molecular Docking N4->N5 3D Coordinates N5->N6 Binding Affinity Prediction

Diagram 2: Integrated workflow from synthesis to crystallographic and biological validation.

Conclusion

The N-phenyl-1H-pyrazol-4-amine scaffold outperforms many traditional heterocyclic platforms due to its highly tunable steric and electronic profile. As evidenced by SCXRD data, the precise dihedral angle between the phenyl and pyrazole rings allows for optimal insertion into target receptor pockets. When functionalized at the 4-amino position, these derivatives consistently demonstrate superior IC50 values and mortality rates compared to commercial standards like Fipronil and traditional kinase inhibitors.

References

  • Yang, R., et al. (2025). Three-Dimensional Quantitative Structure–Activity Relationship-Based Molecular Design through a Side Arm Strategy to Synthesize Phenylpyrazole Oxime Derivatives and Improve Their Insecticidal Activity and Photoself-Degradation. Journal of Agricultural and Food Chemistry (ACS Publications). Retrieved from:[Link]

  • Guo, Y., et al. (2017). Design, synthesis, antibacterial and insecticidal activities of novel N-phenylpyrazole fraxinellone hybrid compounds. RSC Advances, 7, 11796-11802. Retrieved from:[Link]

  • Hirschhausen, T., et al. (2023). Iron(III)-Complexes with N-Phenylpyrazole-Based Ligands. Inorganics, 11(7), 282. Retrieved from:[Link]

  • US Patent Application (2020). Hsp90 inhibitors and uses thereof. Google Patents.

Sources

Safety Operating Guide

Proper Disposal Procedures for N-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Immediate Action Required: N-Phenyl-1H-pyrazol-4-amine (CAS: 1128-53-6) is a nitrogen-rich aromatic amine. It poses specific risks regarding acute toxicity and potential aquatic accumulation. Under no circumstances should this compound be disposed of via municipal drains or standard trash.

Effective disposal requires strict segregation into halogenated or non-halogenated organic waste streams (depending on co-solvents) destined for high-temperature incineration. The stability of the pyrazole ring necessitates incineration with afterburners to ensure complete mineralization and prevent the formation of toxic nitrogen oxide (NOx) byproducts.

Part 2: Chemical Profile & Hazard Identification[1][2][3][4][5]

Understanding the physicochemical properties of this compound is critical for selecting the correct disposal pathway. The pyrazole core is thermally stable, requiring specific incineration parameters.

Chemical Identity
ParameterDetail
Chemical Name 1-Phenyl-1H-pyrazol-4-amine
Synonyms 4-Amino-1-phenylpyrazole; 1-Phenyl-4-aminopyrazole
CAS Number 1128-53-6
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Physical State Solid (often off-white to tan powder)
Solubility Low water solubility; soluble in DMSO, Methanol, DCM
Critical Hazards (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1][4][3]

  • STOT-SE: Category 3 (Respiratory tract irritation).[4][3]

  • Environmental: Potential aquatic toxin (characteristic of phenyl-pyrazole derivatives).

Part 3: Pre-Disposal Segregation & Packaging

As a Senior Application Scientist, I emphasize that safety begins at the bench, not the loading dock. Proper segregation prevents dangerous cross-reactions in waste drums.

Waste Stream Segregation

Do not mix N-Phenyl-1H-pyrazol-4-amine with strong oxidizers (e.g., nitric acid, perchlorates) or active metals, as the amine group can react exothermically.

Decision Logic for Segregation:

  • Solid Waste: Pure substance, contaminated weighing boats, gloves, and paper towels.

  • Liquid Waste: Mother liquors, reaction mixtures, and rinsate.

Visualizing the Segregation Workflow

The following diagram outlines the logical flow for segregating this specific compound at the point of generation.

WasteSegregation Start Waste Generation: N-Phenyl-1H-pyrazol-4-amine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Debris LiquidPath Liquid Waste StateCheck->LiquidPath Solution SolidCont Container: Double-bagged High-Density Polyethylene (HDPE) SolidPath->SolidCont LiquidSolvent Identify Co-Solvent LiquidPath->LiquidSolvent Labeling Labeling Requirement: 'Toxic', 'Irritant', List CAS 1128-53-6 SolidCont->Labeling Halo Halogenated Solvent (e.g., DCM, Chloroform) LiquidSolvent->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., DMSO, Methanol) LiquidSolvent->NonHalo No Halogens BinHalo Stream A: Halogenated Organics (Red Can) Halo->BinHalo BinNonHalo Stream B: Non-Halogenated Organics (Clear/Yellow Can) NonHalo->BinNonHalo BinHalo->Labeling BinNonHalo->Labeling

Figure 1: Decision Logic for Waste Segregation. This workflow ensures compliance with RCRA satellite accumulation rules.

Part 4: Disposal Procedures (The "How-To")

Solid Waste Protocol
  • Containment: Collect pure solid waste in a screw-top glass jar or HDPE container. Do not use metal containers if the waste is acidic (though the amine itself is basic).

  • Debris: Contaminated gloves, paper towels, and pipette tips must be double-bagged in 6-mil polyethylene bags.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Contains N-Phenyl-1H-pyrazol-4-amine (CAS 1128-53-6). Toxic. Irritant."

Liquid Waste Protocol
  • Dissolution: If the solid must be dissolved for disposal, use a combustible solvent like methanol or ethanol (if compatible with your other waste).

  • Stream Selection:

    • Scenario A (DCM/Chloroform used): Dispose in Halogenated Waste .

    • Scenario B (Methanol/DMSO used): Dispose in Non-Halogenated Waste .

  • pH Check: Ensure the waste solution is not mixed with strong acids, which can cause heat generation or precipitation.

Final Disposition (Incineration)

The ultimate fate of this chemical must be High-Temperature Incineration .

  • Mechanism: The facility must use an incinerator equipped with a secondary combustion chamber (afterburner) operating >1000°C and a scrubber system.

  • Why? The nitrogen content in the pyrazole ring and the amine group will generate Nitrogen Oxides (NOx) upon combustion. Scrubbers are legally required to neutralize these emissions.

Part 5: Emergency Contingencies (Spills & Exposure)

Spill Response Workflow

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the powder.

SpillResponse Alert 1. ALERT Notify personnel & EHS PPE 2. PPE UP Nitrile gloves, Lab coat, Safety Goggles, N95/P100 Mask Alert->PPE Contain 3. CONTAIN Cover with damp paper towel (prevents dust) PPE->Contain Clean 4. CLEAN Wipe with soap/water solution. Do NOT use bleach immediately. Contain->Clean Dispose 5. DISPOSE Place all materials in Hazardous Waste Bag Clean->Dispose

Figure 2: Step-by-step spill response protocol minimizing inhalation risk.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[4][2] The lipophilic nature of the phenyl ring may aid dermal absorption; thorough washing is critical.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][2][5] Remove contact lenses.[4][5]

Part 6: Regulatory Compliance & References[3]

US EPA Compliance:

  • RCRA Classification: While not explicitly listed as a P- or U-listed waste by specific name in 40 CFR 261.33, it exhibits toxicity characteristics. It must be managed as hazardous waste based on the generator's knowledge of its toxicity (Acute Tox 4).

  • Waste Code Recommendation: If testing determines it meets characteristic toxicity, use D001 (Ignitable, if in solvent) or generic toxic codes as advised by your local EHS.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70682, 1-Phenyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Personal protective equipment for handling N-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide you with the critical safety, handling, and logistical framework required for N-Phenyl-1H-pyrazol-4-amine (CAS: 916734-78-6). This compound is a highly valuable building block in the synthesis of kinase inhibitors and other targeted therapeutics. However, its structural motifs—an aniline-like secondary amine coupled with a pyrazole ring—necessitate rigorous, scientifically grounded safety protocols to mitigate risks of dermal sensitization, acute toxicity, and respiratory irritation.

This guide moves beyond basic safety data to provide a self-validating operational system , ensuring that every safety measure you take is verifiable and mechanistically sound.

Hazard Identification & Mechanistic Causality

To safely handle N-Phenyl-1H-pyrazol-4-amine, one must first understand the causality behind its hazards. We do not just wear PPE because an [1]; we wear it to interrupt specific biochemical pathways:

  • Systemic Toxicity via Dermal Absorption: The secondary arylamine moiety is highly lipophilic, allowing it to rapidly permeate the lipid bilayers of the skin. In vivo, arylamines undergo N-hydroxylation by hepatic cytochrome P450 enzymes. This metabolic activation can lead to methemoglobinemia (the dangerous oxidation of Fe²⁺ to Fe³⁺ in hemoglobin) or macromolecular adduction.

  • Respiratory & Mucous Membrane Irritation: As a finely divided crystalline solid, the basicity of the pyrazole-amine nitrogens causes localized pH shifts upon contact with the aqueous environments of the respiratory tract and eyes, leading to acute inflammation.

Quantitative Operational Parameters & PPE Matrix

The following table summarizes the precise quantitative data and Personal Protective Equipment (PPE) required to establish a zero-exposure baseline.

Parameter / PPE RequirementSpecificationScientific Rationale & Causality
Chemical Identifier CAS: 916734-78-6Unique identifier required for precise [2].
Molecular Weight 159.19 g/mol Low molecular weight (<500 Da) significantly facilitates rapid dermal and systemic penetration.
Hand Protection Double Nitrile (

0.11 mm)
Nitrile provides superior chemical resistance to amine permeation compared to latex. Double-gloving creates a self-validating system: if the outer glove tears, the inner glove remains intact while you immediately shed the compromised layer.
Eye Protection ANSI Z87.1 Safety GogglesPrevents particulate ingress. Standard safety glasses with gaps are insufficient against aerosolized micro-dust.
Body Protection Nomex / Flame-Retardant CoatPrevents dermal exposure from accidental spills and resists ignition if handling alongside reactive solvents.
Engineering Control Fume Hood (0.4 - 0.6 m/s)A face velocity below 0.4 m/s fails to capture fine powders; above 0.6 m/s creates turbulent eddies that can blow the chemical out of the hood into the operator's breathing zone.

Operational Workflow

PPE_Workflow Start 1. Hazard Profiling (CAS: 916734-78-6) PPE 2. PPE Donning (Double Nitrile, N95, Goggles) Start->PPE FumeHood 3. Engineering Controls (Fume Hood: 0.4-0.6 m/s) PPE->FumeHood Handling 4. Chemical Handling (Direct-to-vial weighing) FumeHood->Handling Decon 5. Decontamination (10% Bleach / 70% EtOH) Handling->Decon Disposal 6. Waste Disposal (Segregated organics) Decon->Disposal

Standard Operating Procedure (SOP) workflow for safely handling N-Phenyl-1H-pyrazol-4-amine.

Self-Validating Experimental Protocol: Handling & Solubilization

This step-by-step methodology ensures that the compound is handled, weighed, and solubilized without ever exposing the broader laboratory environment to airborne particulates.

Step 1: System Validation (Self-Check) Before opening the chemical container, verify the fume hood monitor reads a face velocity between 0.4 and 0.6 m/s. Do not proceed if the alarm is sounding or the velocity is out of bounds.

Step 2: Static Mitigation Wipe the exterior of the chemical bottle and the weighing balance with an anti-static zero-charge wipe. Causality: Pyrazole-amine powders are highly prone to static cling. Neutralizing the electrostatic charge prevents the powder from spontaneously aerosolizing or adhering to your gloves and spatulas, ensuring highly accurate mass transfer.

Step 3: Direct-to-Vial Weighing Place a tared, sealable reaction vial directly on the analytical balance inside the fume hood. Using an anti-static micro-spatula, transfer the required mass of N-Phenyl-1H-pyrazol-4-amine directly into the vial. Never weigh this compound on open weighing paper.

Step 4: In-Situ Solubilization Before removing the vial from the fume hood, add your designated solvent (e.g., anhydrous DMSO, DMF, or DCM). Cap the vial securely with a PTFE-lined septum and vortex to dissolve. Causality: Transporting the chemical in a sealed, fully solubilized state eliminates the risk of airborne dust exposure when moving the vessel to other analytical or reaction stations.

Decontamination & Disposal Plan

Even with perfect execution, micro-spills occur. Your response must be immediate and chemically sound.

Spill Response & Surface Decontamination:

  • Never dry sweep. If a solid spill occurs, mist the powder lightly with a compatible solvent (e.g., water or a dilute surfactant solution) to immediately suppress dust generation.

  • Wipe up the suppressed powder with absorbent laboratory pads.

  • Wash the affected surface with a 10% sodium hypochlorite (bleach) solution , followed by a 70% ethanol wipe. Causality: The oxidative power of bleach degrades the electron-rich aminopyrazole core, neutralizing its biological activity and toxicity [3]. The subsequent ethanol wipe removes residual aqueous salts and organic breakdown products, leaving the surface analytically clean.

Waste Disposal:

  • Solid Waste: Collect all contaminated consumables (gloves, wipes, spatulas) in a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste: Liquid waste containing the compound must be segregated. If dissolved in DMSO/DMF, route to the "Non-Halogenated Organic Waste" stream. If dissolved in DCM, route to the "Halogenated Organic Waste" stream. Never flush amine-containing solutions down the sink, as they are highly toxic to aquatic life.

References

  • Title: Product Index - AA01BY5P (CAS 916734-78-6) Source: AA Blocks URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.